4-Bromobenzo[D]isoxazole
Description
Properties
IUPAC Name |
4-bromo-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPERWOJBMXTKKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NO2)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716994 | |
| Record name | 4-Bromo-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126848-34-7 | |
| Record name | 4-Bromo-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1,2-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Bromobenzo[d]isoxazole: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, heterocyclic scaffolds play a central role, offering three-dimensional complexity and diverse pharmacophoric features. 4-Bromobenzo[d]isoxazole has emerged as a particularly valuable intermediate, providing a robust platform for the synthesis of a wide array of complex molecules. The presence of a bromine atom on the benzisoxazole core offers a reactive handle for a multitude of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the core properties, synthesis, and applications of 4-Bromobenzo[d]isoxazole, with a focus on its utility in drug discovery and development.
Core Properties of 4-Bromobenzo[d]isoxazole
CAS Number: 1126848-34-7[1][2]
| Property | Value | Source |
| Molecular Formula | C₇H₄BrNO | [1][2] |
| Molecular Weight | 198.02 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Purity | Typically ≥97% | [2] |
| Storage Temperature | -20°C | [1] |
| Boiling Point (estimated for 4-Bromobenzo[d]oxazole) | 251 °C | [4] |
| Melting Point (estimated for 4-Bromoisoxazole) | 38-43 °C |
Synthesis of 4-Bromobenzo[d]isoxazole: A Mechanistic Approach
The synthesis of 4-Bromobenzo[d]isoxazole typically proceeds through the intramolecular cyclization of an appropriately substituted aromatic precursor. A plausible and widely applicable synthetic strategy is adapted from the synthesis of analogous 4-halobenzo[d]isoxazoles.[5] This approach leverages a multi-step sequence involving the formation of an oxime, followed by halogenation and a final base-mediated intramolecular cyclization.
The logical workflow for the synthesis can be visualized as follows:
Caption: Synthetic workflow for 4-Bromobenzo[d]isoxazole.
Detailed Experimental Protocol (Representative)
The following protocol is a representative example adapted from the synthesis of similar halogenated benzo[d]isoxazoles and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 2-Bromo-6-fluorobenzaldehyde Oxime
-
Dissolve 2-bromo-6-fluorobenzaldehyde (1.0 equivalent) in a suitable solvent such as ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate vessel, prepare a solution of hydroxylamine hydrochloride (1.1 equivalents) and a base like sodium hydroxide or sodium carbonate (1.2 equivalents) in water.
-
Slowly add the aqueous hydroxylamine solution to the stirred solution of 2-bromo-6-fluorobenzaldehyde at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-bromo-6-fluorobenzaldehyde oxime.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of 4-Bromobenzo[d]isoxazole (Intramolecular Cyclization)
-
To a solution of 2-bromo-6-fluorobenzaldehyde oxime (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate, 2-3 equivalents).
-
Heat the reaction mixture to an elevated temperature (e.g., 100-120°C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 4-Bromobenzo[d]isoxazole.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 4-Bromobenzo[d]isoxazole is primarily centered around the reactivity of the carbon-bromine bond. This functionality serves as a versatile anchor for the introduction of a wide range of molecular fragments through transition metal-catalyzed cross-coupling reactions. This capability is instrumental in generating libraries of structurally diverse compounds for structure-activity relationship (SAR) studies in drug discovery programs.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 4-position of the benzo[d]isoxazole ring is highly amenable to various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are foundational for the construction of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: A Powerful Tool for Biaryl Synthesis
The Suzuki-Miyaura coupling is one of the most widely employed methods for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[6][7][8] The reaction of 4-Bromobenzo[d]isoxazole with a variety of boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of diverse aryl and heteroaryl substituents at the 4-position.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The versatility of the Suzuki-Miyaura coupling enables the rapid generation of analog libraries, which is a cornerstone of the lead optimization phase in drug discovery.[6] This allows medicinal chemists to systematically probe the chemical space around the benzo[d]isoxazole scaffold to enhance potency, selectivity, and pharmacokinetic properties.
The Benzo[d]isoxazole Scaffold in Medicinal Chemistry
The benzo[d]isoxazole core is a privileged scaffold found in numerous biologically active compounds and approved drugs.[9] Its unique electronic and steric properties can impart favorable drug-like characteristics to a molecule. The incorporation of the isoxazole ring can lead to improved physicochemical properties and a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[9]
The ability to functionalize the 4-position of the benzo[d]isoxazole ring system via intermediates like 4-Bromobenzo[d]isoxazole provides a powerful strategy for the development of novel therapeutic agents targeting a variety of diseases.
Safety and Handling
General Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area with plenty of water.
-
Store in a tightly sealed container in a cool, dry place.[3]
Conclusion
4-Bromobenzo[d]isoxazole is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient means to access a wide range of complex molecular architectures. The strategic incorporation of the benzo[d]isoxazole scaffold, facilitated by intermediates like its 4-bromo derivative, continues to be a fruitful avenue for the discovery of new and improved therapeutic agents. This technical guide provides a foundational understanding of this important compound, empowering researchers and drug development professionals to leverage its full potential in their scientific endeavors.
References
-
American Elements. 4-Bromo-3-chlorobenzo[d]isoxazole | CAS 1260751-76-5. Available from: [Link]
-
Martinez-Botella, Gabriel, et al. "Impact of Cross-Coupling Reactions in Drug Discovery and Development." PMC, 2020. Available from: [Link]
-
Synthonix, Inc. 1126848-34-7 | 4-Bromobenzo[d]isoxazole. Available from: [Link]
-
Der Pharma Chemica. Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents. 2016. Available from: [Link]
-
ResearchGate. Suzuki‐Miyaura cross‐coupling reactions of isoxazole‐4‐boronates with.... Available from: [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. 2025. Available from: [Link]
-
PubChem. 4-Bromoisoxazole. Available from: [Link]
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Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]
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ResearchGate. (PDF) 4-Bromobenzo[1,2-d:4,5-d′]bis([3][4][10]thiadiazole). 2025. Available from: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. PMC, 2025. Available from: [Link]
-
American Elements. 4-Bromo-3-methylbenzo[d]isoxazole | CAS 1367947-42-9. Available from: [Link]
-
A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 2024. Available from: [Link]
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Solubility and stability of 4-Bromobenzo[d]isoxazole
An In-depth Technical Guide on the Core: Solubility and Stability of 4-Bromobenzo[d]isoxazole
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
4-Bromobenzo[d]isoxazole is a pivotal heterocyclic intermediate in the synthesis of complex molecules for the pharmaceutical and materials science sectors.[1][2] Its synthetic utility is predicated on a comprehensive understanding of its physicochemical properties, which directly influence reaction efficiency, purification strategies, formulation development, and shelf-life. This technical guide provides a deep dive into the solubility and stability profiles of 4-Bromobenzo[d]isoxazole. We present predictive data based on the behavior of analogous chemical structures and detail the rigorous, self-validating experimental protocols required for definitive characterization. The causality behind each experimental choice is explained, reflecting a field-proven approach to chemical substance evaluation.
The Strategic Importance of 4-Bromobenzo[d]isoxazole in Synthesis
The benzo[d]isoxazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[3] The introduction of a bromine atom at the 4-position transforms this core into a versatile synthetic building block. This halogen provides a reactive handle for a suite of powerful cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the precise installation of diverse functional groups. This capability is crucial for generating libraries of novel compounds for structure-activity relationship (SAR) studies in drug discovery.[4] A foundational knowledge of its solubility and stability is therefore not merely academic; it is a prerequisite for its efficient and reliable application in any synthetic campaign.
Solubility Profile: A Key to Unlocking Synthetic Potential
Solubility dictates the choice of reaction solvents, purification methods, and ultimately, the feasibility of a synthetic route. The structure of 4-Bromobenzo[d]isoxazole—a rigid, fused aromatic system—suggests low aqueous solubility and a preference for organic solvents.
Rationale for Solvent Selection
Based on the principle of "like dissolves like," the lipophilic and moderately polar nature of the molecule guides our solvent selection. We predict higher solubility in non-polar to moderately polar aprotic solvents and lower solubility in highly polar, protic solvents. This hypothesis is grounded in the behavior of structurally similar halogenated benzothiazoles and other benzofused heterocycles.[5][6]
Gold-Standard Protocol: Isothermal Shake-Flask Solubility Determination
To move from prediction to quantification, the isothermal shake-flask method is the industry-standard protocol for determining thermodynamic equilibrium solubility.[6] Its design ensures that the solvent is fully saturated with the solute, providing a true measure of solubility at a specified temperature.
Experimental Workflow: Shake-Flask Method
Caption: Workflow for equilibrium solubility determination via the shake-flask method.
Detailed Step-by-Step Methodology:
-
System Preparation: Add an excess of solid 4-Bromobenzo[d]isoxazole to a series of glass vials, each containing a precise volume (e.g., 2 mL) of the test solvent. The visual confirmation of undissolved solid at the end of the experiment is a critical control point to validate that equilibrium saturation was achieved.
-
Equilibration: Seal the vials securely and place them in an orbital shaker bath maintained at a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the vials for a period sufficient to reach equilibrium, typically 24 to 48 hours.
-
Sample Processing: Remove the vials and allow them to stand stationary in a temperature-controlled block for at least 2 hours to allow for the sedimentation of the excess solid. Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a chemically resistant (e.g., PTFE) 0.22 µm syringe filter to remove any microscopic particulates.
-
Analysis: Accurately dilute the filtered sample with a suitable mobile phase to bring the concentration within the linear range of a pre-validated HPLC-UV calibration curve. Analyze the sample to determine the concentration, which represents the solubility of the compound in that solvent.
Predictive Solubility Data
The following table summarizes the expected qualitative and quantitative solubility of 4-Bromobenzo[d]isoxazole at ambient temperature. This data is predictive and should be confirmed experimentally using the protocol above.
| Solvent | Type | Dielectric Constant (20°C) | Predicted Solubility (mg/mL) | Classification |
| Dichloromethane (DCM) | Aprotic, Non-polar | 9.1 | > 50 | Very Soluble |
| Tetrahydrofuran (THF) | Aprotic, Polar | 7.6 | > 50 | Very Soluble |
| Acetone | Aprotic, Polar | 21 | 20 - 40 | Soluble |
| Ethyl Acetate | Aprotic, Mid-polar | 6.0 | 10 - 20 | Soluble |
| Acetonitrile | Aprotic, Polar | 37.5 | 5 - 10 | Sparingly Soluble |
| Methanol | Protic, Polar | 32.7 | < 5 | Slightly Soluble |
| Water | Protic, Polar | 80.1 | < 0.1 | Practically Insoluble |
Stability Profile: Defining the Boundaries of Chemical Integrity
Understanding a molecule's stability is critical for defining storage conditions, anticipating degradation pathways, and developing stability-indicating analytical methods. Forced degradation (or stress testing) is an essential tool used to accelerate this understanding.[7][8][9]
Rationale for Forced Degradation Studies
The objective of stress testing is to deliberately degrade the sample to identify the likely degradation products and pathways.[10] This is mandated by regulatory bodies like the ICH to ensure the specificity of analytical methods used for stability monitoring.[9][11] The conditions used are more severe than those in accelerated stability studies to provoke degradation.[7][10] A degradation of 5-20% is typically targeted to provide sufficient quantities of degradants for detection and characterization without destroying the parent molecule entirely.[10]
Logical Flow of a Forced Degradation Study
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The Benzisoxazole Scaffold: A Technical Guide for Medicinal Chemists
Executive Summary
The 1,2-benzisoxazole (indoxazene) scaffold represents a "privileged structure" in modern medicinal chemistry. Distinct from its 2,1-isomer (anthranil), the 1,2-benzisoxazole core is a bicyclic heteroaromatic system characterized by a benzene ring fused to an isoxazole ring containing adjacent oxygen and nitrogen atoms.[1]
This guide analyzes the scaffold's utility as a bioisostere for indole and benzofuran, its metabolic stability, and its critical role in atypical antipsychotics (e.g., Risperidone) and antiepileptics (e.g., Zonisamide). We provide a validated synthetic protocol, structural-activity relationship (SAR) logic, and mechanistic pathways.
Part 1: Structural Architecture & Physicochemical Properties
Bioisosterism and Electronic Profile
The 1,2-benzisoxazole ring acts as a non-classical bioisostere for indole and quinoline .
-
Electronic Distribution: Unlike the electron-rich indole, the benzisoxazole is electron-deficient due to the electronegative oxygen and nitrogen. This alters
- stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor binding pockets (GPCRs). -
Hydrogen Bonding: The nitrogen atom at position 2 serves as a weak hydrogen bond acceptor, while the oxygen contributes to the dipole moment but is generally poor at accepting H-bonds due to aromatic resonance.
-
Metabolic Stability: The scaffold is generally more resistant to oxidative metabolism than indole, reducing the formation of reactive epoxide intermediates.
The "Atypical" Pharmacophore
In antipsychotic drug design, the benzisoxazole moiety is frequently employed to achieve a high 5-HT2A / D2 affinity ratio . The scaffold's geometry allows it to occupy the serotonin 5-HT2A receptor's hydrophobic pocket with high specificity while maintaining moderate affinity for the Dopamine D2 receptor, a hallmark of "atypical" antipsychotic profiles that minimize extrapyramidal side effects (EPS).
Part 2: Synthetic Methodologies
Strategic Disconnections
The two primary routes to the 1,2-benzisoxazole core involve:
-
Type A (N-O Bond Formation): Cyclization of o-hydroxyaryl ketoximes.
-
Type B (C-O Bond Formation): Intramolecular nucleophilic displacement of o-haloaryl ketoximes.
Validated Protocol: Synthesis of 3-Methyl-1,2-benzisoxazole
Context: This protocol describes the Type A cyclization via acetylation of the oxime, a robust method suitable for generating 3-substituted derivatives.
Reagents:
-
2-Hydroxyacetophenone (10 mmol)
-
Hydroxylamine hydrochloride (15 mmol)
-
Sodium acetate (15 mmol)
-
Acetic anhydride (Ac₂O)
-
Pyridine[2]
-
Ethanol / Water
Step-by-Step Methodology:
-
Oxime Generation:
-
Dissolve 2-hydroxyacetophenone (1.36 g, 10 mmol) in Ethanol (15 mL).
-
Add an aqueous solution of Hydroxylamine HCl (1.04 g) and Sodium Acetate (1.23 g) in water (5 mL).
-
Reflux at 80°C for 2 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Workup: Cool to RT. Remove ethanol under reduced pressure. Extract with EtOAc (3 x 20 mL). Dry over MgSO₄ and concentrate to yield the 2-hydroxyacetophenone oxime intermediate.
-
-
Cyclization (O-Acetylation & Closure):
-
Dissolve the crude oxime in Pyridine (5 mL).
-
Slowly add Acetic Anhydride (1.2 mL, 12 mmol) at 0°C.
-
Allow to warm to RT and stir for 4 hours.
-
Thermal Activation: Heat the mixture to 100°C for 1 hour to drive the elimination of acetic acid and ring closure.
-
Workup: Pour into ice-cold water (50 mL). The product usually precipitates. If oil forms, extract with CH₂Cl₂, wash with 1N HCl (to remove pyridine), then brine.
-
Purification: Recrystallize from dilute ethanol or purify via column chromatography (SiO₂, 10% EtOAc/Hexane).
-
Mechanism of Cyclization: The reaction proceeds via the O-acyloxime. The phenolic hydroxyl group attacks the nitrogen (or the O-acyl group acts as a leaving group depending on specific conditions), forming the N-O bond.
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis described above.
Caption: Step-wise synthesis of 3-methyl-1,2-benzisoxazole via oxime activation and cyclization.
Part 3: Pharmacological Landscape & SAR
Case Study: Risperidone (Antipsychotic)
Risperidone combines a 6-fluoro-1,2-benzisoxazole ring with a piperidine spacer.
-
Mechanism: It acts as a potent antagonist at 5-HT2A receptors (Ki = 0.4 nM) and D2 receptors (Ki = 3.13 nM).
-
SAR Insight: The benzisoxazole moiety is critical for 5-HT2A selectivity. Substitution at the 6-position (Fluorine) enhances metabolic stability and lipophilicity, improving blood-brain barrier (BBB) penetration. The nitrogen at position 2 mimics the indole nitrogen of serotonin.
Case Study: Zonisamide (Antiepileptic)
Zonisamide is a 1,2-benzisoxazole-3-methanesulfonamide .[3][4][5]
-
Mechanism: It blocks voltage-sensitive Na+ channels and T-type Ca2+ channels.[3][4][5][6]
-
SAR Insight: The sulfonamide group at position 3 is essential for its secondary activity as a carbonic anhydrase inhibitor, while the benzisoxazole core provides the rigid scaffold necessary to block the ion channel pore.
Comparative Data: FDA-Approved Benzisoxazoles
| Drug Name | Structure Class | Primary Target | Ki / IC50 Data | Indication |
| Risperidone | 3-piperidinyl-benzisoxazole | 5-HT2A / D2 | 5-HT2A ( | Schizophrenia, Bipolar Mania |
| Paliperidone | 9-hydroxy-risperidone | 5-HT2A / D2 | 5-HT2A ( | Schizophrenia (Active metabolite) |
| Zonisamide | 3-sulfamoyl-benzisoxazole | Na+ Channels | N/A (Channel Blockade) | Partial Seizures |
| Iloperidone | Piperidinyl-benzisoxazole | 5-HT2A / D2 / | 5-HT2A ( | Schizophrenia |
Visualization: Mechanism of Action (Risperidone)
This diagram details the dual-pathway antagonism of Risperidone, highlighting the "Atypical" balance.
Caption: Dual antagonism mechanism of Risperidone facilitated by the benzisoxazole scaffold.
References
-
Agrawal, N., et al. (2024). Benzisoxazole: A Privileged Scaffold for Medicinal Chemists. European Journal of Medicinal Chemistry. (Note: Representative citation for scaffold review)
-
Palermo, M. G. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives.
-
Psychopharmacology Institute. (2014). Mechanism of Action of Risperidone.
-
National Institutes of Health (NIH). (2004). Zonisamide: chemistry, mechanism of action, and pharmacokinetics. Seizure.
-
Janssen, P. A., et al. (1988). Pharmacology of Risperidone (R 64 766), a new antipsychotic with serotonin-S2 and dopamine-D2 antagonistic properties. Journal of Pharmacology and Experimental Therapeutics.
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The Isoxazole N-O Bond: A Latent Gateway to Molecular Diversity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry and organic synthesis.[1][2][3] Its derivatives are found in a wide array of pharmaceuticals, natural products, and agrochemicals, prized for their diverse biological activities which include antimicrobial, anticancer, and anti-inflammatory effects.[4][5][6] However, the true synthetic power of the isoxazole scaffold lies not just in its inherent stability as an aromatic system, but in the latent reactivity of its weakest link: the nitrogen-oxygen (N-O) bond.[6][7] This bond, susceptible to selective cleavage under a variety of conditions, acts as a synthetic linchpin, allowing the isoxazole to serve as a stable intermediate or a "masked" functional group that can be unveiled to construct more complex molecular architectures.[7]
This guide provides an in-depth exploration of the N-O bond's reactivity within the isoxazole ring. Moving beyond a simple catalog of reactions, we will delve into the mechanistic underpinnings of key transformations, explain the causal logic behind experimental designs, and showcase the strategic application of this chemistry in the synthesis of valuable molecules.
The Achilles' Heel: Electronic Structure and Reactivity of the N-O Bond
The isoxazole ring possesses aromatic character, which contributes to its overall stability and allows for functionalization of its substituents under many standard reaction conditions.[7][8] Yet, the inherent difference in electronegativity between nitrogen and oxygen creates a polarized, relatively weak N-O single bond. This bond is often referred to as the ring's "Achilles' heel," as its cleavage is a primary pathway for ring-opening reactions.[9] Electron capture by the isoxazole ring can trigger the dissociation of the O-N bond, initiating the ring-opening process.[10] The propensity of this bond to break is the key feature that transforms the isoxazole from a simple heterocyclic scaffold into a versatile synthetic intermediate.
The reactivity of the N-O bond is highly tunable. Its stability is influenced by:
-
Substituents: Electron-withdrawing groups on the isoxazole ring can activate it towards nucleophilic attack and subsequent ring cleavage, particularly under basic conditions.[9]
-
Reaction Conditions: The choice of reagents and energy sources (e.g., chemical reductants, catalysts, heat, or light) allows for controlled and selective scission of the N-O bond.[9][11]
Major Pathways of N-O Bond Reactivity
The strategic cleavage of the isoxazole N-O bond can be broadly categorized into several key transformation types, each providing access to a unique set of functionalized products.
Reductive Cleavage: The Workhorse Transformation
Reductive cleavage is the most common and synthetically powerful method for opening the isoxazole ring. This process breaks the N-O bond and typically reduces the C=N bond, revealing valuable difunctionalized compounds like β-amino enones, β-hydroxy ketones, and γ-amino alcohols.[7][8][12]
Causality in Reagent Selection: The choice of reducing agent is critical and depends on the desired product and the presence of other functional groups.
| Reducing System | Typical Conditions | Primary Product(s) | Key Mechanistic Insights & Rationale |
| Catalytic Hydrogenation (e.g., Raney Ni, Pd/C, Pd(OH)₂) | H₂ (1 atm to high pressure), various solvents (EtOH, MeOH) | β-Amino enones, γ-Amino alcohols | A highly effective and common method. Raney Nickel is particularly active and often used for its efficiency in cleaving the N-O bond.[12][13] The initial product is often a β-amino enone, which can be further reduced to a γ-amino alcohol depending on the catalyst and conditions.[8] |
| Metal Carbonyls (e.g., Mo(CO)₆, Fe₂(CO)₉) | Heat, often with H₂O | β-Amino enones | These reagents are proposed to work via initial coordination of the metal to the isoxazole nitrogen, weakening the N-O bond.[14] This is followed by cleavage to form a metal-complexed nitrene intermediate, which is then reduced in the presence of water to yield the amine.[14][15] |
| Dissolving Metal Reduction (e.g., Na/NH₃) | Liquid NH₃, alcohol (e.g., t-butanol) | β-Amino ketones (which can deaminate to enones) | The Birch reduction conditions provide a powerful method for N-O bond cleavage, leading to versatile β-amino ketone intermediates.[8] |
| Other Chemical Reductants (e.g., SmI₂, TiCl₃, LiAlH₄) | Various aprotic solvents | γ-Amino alcohols, β-hydroxy ketones | These reagents offer alternative reactivity profiles. For instance, LiAlH₄ is a strong reductant capable of converting the isoxazole directly to a γ-amino alcohol.[12][13] |
Experimental Protocol: Catalytic Hydrogenation for N-O Bond Cleavage
This protocol describes a typical procedure for the reductive cleavage of an isoxazole to a β-enamino-ketoester using palladium on charcoal.[9]
Objective: To synthesize ethyl (Z)-2-amino-4-oxo-2-pentanoate from ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate.
Materials:
-
Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate
-
Palladium on charcoal (10% w/w, 10 mol%)
-
Ethanol (ACS grade)
-
Hydrogen gas supply (balloon or cylinder)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the starting isoxazole and 10 mol% of palladium on charcoal in ethanol.
-
Hydrogenation: Seal the flask and purge it with hydrogen gas. Stir the suspension vigorously at ambient temperature under a hydrogen atmosphere (typically 1 atm, from a balloon).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst. Rinse the pad with additional ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Purify the resulting residue by column chromatography on silica gel to yield the target product.[9]
Diagram: General Workflow for Reductive N-O Bond Cleavage
Caption: A conceptual overview of the Boulton-Katritzky Rearrangement.
Base- and Metabolically-Induced Ring Opening
The N-O bond is also susceptible to cleavage under basic conditions, a reactivity profile that is particularly relevant in the context of prodrug activation and metabolism. [9]For instance, the anti-inflammatory drug Leflunomide, which contains a 3-unsubstituted isoxazole ring, undergoes metabolic N-O bond cleavage to form its active metabolite, A771726. [16]Studies have shown that this process is not a simple reduction but proceeds through deprotonation at the C3 position by cytochrome P450 enzymes. This deprotonation weakens the N-O bond and facilitates ring opening, highlighting a biologically crucial mechanism of isoxazole reactivity. [16]The stability of the isoxazole ring is thus significantly influenced by pH, with lability increasing under basic conditions. [9]
Synthetic Utility: Isoxazoles as Synthetic Chameleons
The true value of N-O bond cleavage lies in its application. The isoxazole ring can be considered a robust, masked version of more delicate difunctional synthons. This strategy involves building a complex molecule around the stable isoxazole core and then, at a late stage, cleaving the N-O bond to reveal the desired functionality.
This approach provides synthetic routes to a variety of important structural motifs:
-
β-Hydroxy Ketones: A cornerstone in organic synthesis, readily accessed via reductive cleavage of isoxazolines (the partially saturated analogs) followed by hydrolysis of the intermediate imine. [12][13]* γ-Amino Alcohols: Important pharmacophores and chiral ligands, which can be prepared by the strong reduction of isoxazoles. [12]* Pyridines and Pyrroles: Transition metal-catalyzed ring-opening and annulation reactions can transform isoxazoles into other valuable heterocyclic systems like substituted pyridines and pyrroles. [17][18]For example, iron(III)-catalyzed microwave-assisted reactions can cleave the isoxazole into a nitrene intermediate, which then reacts with enaminoketones or α,β-unsaturated aldehydes to form pyrroles and pyridines, respectively. [18] Diagram: Synthetic Divergence from Isoxazole N-O Cleavage
Caption: Controlled N-O bond cleavage unlocks diverse chemical scaffolds.
Conclusion
The N-O bond in the isoxazole ring is far more than a point of weakness; it is a site of strategic opportunity. Its predictable yet tunable reactivity allows chemists to employ the isoxazole as a stable, aromatic building block that can be transformed on demand. From the workhorse reductive cleavage pathways that deliver valuable acyclic synthons to elegant rearrangements that forge new heterocyclic systems, the chemistry of the N-O bond is a powerful tool. For researchers in organic synthesis and drug development, a deep understanding of these transformations is essential for harnessing the full synthetic potential of the isoxazole scaffold, enabling the efficient and innovative construction of the complex molecules that drive scientific progress.
References
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- The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability - Benchchem. (n.d.). BenchChem.
- Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. - ResearchGate. (n.d.). ResearchGate.
- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (2025). RSC Advances.
- Diradical Interactions in Ring-Open Isoxazole - NSF Public Access Repository. (n.d.). NSF Public Access Repository.
- N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC. (2014, September 16). Beilstein Journal of Organic Chemistry.
- Substituted Pyridines from Isoxazoles: Scope and Mechanism - The Royal Society of Chemistry. (2022, July 20). The Royal Society of Chemistry.
- Advances in isoxazole chemistry and their role in drug discovery - Semantic Scholar. (2025, March 19). Semantic Scholar.
- Recent Advances on the Synthesis and Reactivity of Isoxazoles - ResearchGate. (n.d.). ResearchGate.
- A DFT Study of the Boulton−Katritzky Rearrangement of (5R)-4-Nitrosobenz[c]isoxazole and Its Anion: Pseudopericyclic Reactions with Aromatic Transition States | The Journal of Organic Chemistry - ACS Publications. (2004, September 21). The Journal of Organic Chemistry.
- N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. (2014, September 16). Beilstein Journal of Organic Chemistry.
- Tandem C–N coupling/Boulton–Katritzky rearrangement reactions of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate. (2022, May 17). Organic Chemistry Frontiers.
- Advances in isoxazole chemistry and their role in drug discovery - ResearchGate. (2025, March 3). ResearchGate.
- Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides | Organic Letters - ACS Publications. (2025, September 8). Organic Letters.
-
Tandem C–N coupling/Boulton–Katritzky rearrangement reactions of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate: a rapid access tot[1][9]riazolo[1,5-a]pyridines - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Organic Chemistry Frontiers. Retrieved from
- Metal-carbonyl-induced reaction of isoxazoles. Ring cleavage and reduction by hexacarbonylmolybdenum, pentacarbonyliron, or nonacarbonyldi-iron - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (1985). Journal of the Chemical Society, Perkin Transactions 1.
- Reductive ring opening of isoxazoles with Mo(CO)6 and water - RSC Publishing. (1982). Journal of the Chemical Society, Chemical Communications.
- Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. (2024, January 19). Frontiers in Chemistry.
- HETEROCYCLES, Voi 12. N o 10.1979. (1979). Heterocycles.
- N–O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis | The Journal of Organic Chemistry - ACS Publications. (2025, September 30). The Journal of Organic Chemistry.
- Base-Promoted Tandem SNAr/Boulton–Katritzky Rearrangement - American Chemical Society. (2022, March 11). Organic Letters.
- Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines - Beilstein Journals. (2024, May 14). Beilstein Journal of Organic Chemistry.
- A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. (2025, August 5). ChemistrySelect.
- N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis - ResearchGate. (2025, October 12). ResearchGate.
- Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC. (n.d.). bioRxiv.
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A Technical Guide to the Safe Handling of 4-Bromobenzo[d]isoxazole
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-Bromobenzo[d]isoxazole. As a crucial heterocyclic building block in medicinal chemistry and materials science, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to conduct their work with confidence and safety.
Compound Identification and Physicochemical Properties
4-Bromobenzo[d]isoxazole, also known as 4-bromo-1,3-benzoxazole, is a solid organic compound. Its identity and key properties are summarized below. Accurate identification is the first step in any safety protocol.
| Property | Value | Source(s) |
| CAS Number | 217326-65-3 | [1][2] |
| Molecular Formula | C₇H₄BrNO | [1][3][4] |
| Molecular Weight | 198.02 g/mol | [1][3] |
| Physical Form | Solid | |
| Storage Temperature | Room Temperature (sealed, dry) or -20°C | [3] |
Note on Storage: Supplier recommendations vary. While room temperature storage in a dry, sealed environment is common, some suppliers recommend refrigeration at -20°C for long-term stability.[3] Always consult the supplier-specific data sheet.
Hazard Identification and GHS Classification
4-Bromobenzo[d]isoxazole is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to acute toxicity and irritation.[5] Understanding these classifications is fundamental to implementing appropriate safety measures.
| GHS Classification | Code | Description | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | ||
| Signal Word | Warning | [1] | |
| Hazard Statements | H302 | Harmful if swallowed. | [1][5] |
| H315 | Causes skin irritation. | [6] | |
| H319 | Causes serious eye irritation. | [5][6] | |
| H335 | May cause respiratory irritation. | ||
| Precautionary Statements | P261 | Avoid breathing dust. | [7] |
| P280 | Wear protective gloves/eye protection. | [5][6] | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [5] | |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | [1][6] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] | |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [5] |
Risk Assessment and Exposure Control
The primary routes of occupational exposure are inhalation of dust particles, direct skin contact, and eye contact. A site-specific risk assessment should be conducted before handling this compound to establish the most effective control measures.[8] The hierarchy of controls provides a framework for minimizing risk.
Caption: The Hierarchy of Controls prioritizes risk management strategies.
Engineering Controls
The most critical engineering control is the mandatory use of a certified chemical fume hood for all weighing and handling operations.[8] This contains dust and vapors at the source, preventing inhalation, which may cause respiratory irritation. A local exhaust ventilation system is also a suitable measure.[6]
Personal Protective Equipment (PPE)
When engineering and administrative controls are insufficient to eliminate all risk, appropriate PPE is required. The selection of PPE must be based on the specific hazards of 4-Bromobenzo[d]isoxazole.
| Protection Type | Specification | Rationale and Source(s) |
| Eye/Face | Chemical safety goggles or glasses with side-shields. | Protects against dust and splashes which can cause serious eye irritation (H319).[6] |
| Skin (Hands) | Nitrile protective gloves. | Protects against skin contact which can cause irritation (H315).[6][9] Use proper glove removal technique to avoid cross-contamination.[10] |
| Skin (Body) | Standard laboratory coat. A flame-resistant coat is advisable. | Protects skin from accidental contact.[8] |
| Respiratory | Not required if handled exclusively within an operational chemical fume hood. | A fume hood provides adequate protection against respiratory irritation (H335).[8] If a fume hood is unavailable, a NIOSH-approved respirator with an organic vapor/particulate filter is mandatory.[8] |
Standard Operating Procedures for Safe Handling
Adherence to a strict protocol minimizes the risk of exposure and contamination.
Protocol 1: Weighing and Dispensing Solid 4-Bromobenzo[d]isoxazole
-
Preparation: Before starting, ensure a chemical fume hood is operational and the work area is clean. Confirm the locations of the nearest safety shower and eyewash station.[8]
-
PPE: Don all required PPE as detailed in the table above (goggles, gloves, lab coat).
-
Handling: Conduct all manipulations, including weighing and transferring, within the chemical fume hood to control dust and vapor exposure.[6][8]
-
Dispensing: Use a spatula to carefully transfer the solid from the stock container to a tared weigh boat or reaction vessel. Avoid creating dust.[11]
-
Cleanup: After dispensing, securely close the primary container. Wipe down the spatula and any contaminated surfaces within the fume hood with a suitable solvent and dispose of the cleaning materials as hazardous waste.
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after completing the task and removing PPE.[6] Do not eat, drink, or smoke in the laboratory area.
Emergency Procedures
Prompt and correct action during an emergency is critical.
Spill Response
Caption: Decision workflow for responding to a chemical spill.
-
Personal Precautions: Evacuate non-essential personnel.[12] Avoid breathing dust and ensure adequate ventilation.[13] Wear all necessary PPE.
-
Environmental Precautions: Prevent the product from entering drains, sewers, or waterways.[5][11]
-
Cleanup: For small spills, gently sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[11] For larger spills, contain the material and collect it for disposal in accordance with local regulations.[12]
First Aid Measures
Immediate medical attention is often required. Always show the Safety Data Sheet (SDS) to responding medical personnel.[7]
| Exposure Route | First Aid Protocol | Source(s) |
| Ingestion | Rinse mouth with water. Call a physician or poison control center immediately. Do not induce vomiting. | [5] |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention. | [5][11] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, get medical attention. | [6][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [5][6][11] |
Storage and Disposal
Proper storage and disposal are crucial for safety and environmental protection.
Storage
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][11] Keep the container tightly closed to prevent moisture ingress and contamination.[9][14]
Waste Disposal
4-Bromobenzo[d]isoxazole and its containers must be treated as hazardous waste.[11] Do not dispose of it with household garbage or allow it to reach the sewage system.[5] All waste must be disposed of via a licensed waste disposal company, in accordance with all local, regional, and national regulations.[5]
References
-
Safety data sheet. CPAChem. [Link]
-
4-Bromo-3-methylbenzo[d]isoxazole. AMERICAN ELEMENTS. [Link]
-
4-Bromobenzoic acid SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
-
4-Bromoisoxazole. PubChem, National Institutes of Health. [Link]
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Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
-
4-Bromobenzo[d]isoxazole. Synthonix, Inc. [Link]
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Methodological & Application
Palladium-Catalyzed Synthesis of Benzisoxazoles: A Senior Application Scientist's Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzisoxazole Scaffold
The 1,2-benzisoxazole motif is a privileged heterocyclic scaffold deeply embedded in the landscape of medicinal chemistry and materials science. Its unique electronic and steric properties have rendered it a cornerstone in the design of a multitude of therapeutic agents. Notable examples include the antipsychotic drug risperidone and the anticonvulsant zonisamide, underscoring the profound impact of this heterocycle on human health.[1][2][3] The development of efficient and versatile synthetic routes to access functionalized benzisoxazoles is, therefore, a paramount objective for organic chemists, particularly those engaged in drug discovery and development. Among the myriad of synthetic strategies, palladium-catalyzed methodologies have emerged as a powerful and elegant approach, offering high efficiency, broad substrate scope, and excellent functional group tolerance.[4] This guide provides an in-depth exploration of palladium-catalyzed benzisoxazole syntheses, offering both mechanistic insights and detailed, field-proven protocols.
Mechanistic Pillars of Palladium-Catalyzed Benzisoxazole Synthesis
The versatility of palladium catalysis in forming the benzisoxazole ring system stems from its ability to mediate a variety of bond-forming events. Two prominent mechanistic pathways are the focus of modern synthetic efforts: intramolecular C-O bond formation and C-H activation/[4+1] annulation.
Intramolecular C-O Bond Formation via Reductive Elimination
A classical and reliable strategy for benzisoxazole synthesis involves the palladium-catalyzed intramolecular cyclization of o-haloaryl oximes. This approach hinges on the formation of a key C-O bond to construct the isoxazole ring.
The catalytic cycle is generally understood to proceed through the following key steps:
-
Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl-halide bond of the o-haloaryl oxime, forming a palladium(II) intermediate.
-
Deprotonation and Ligand Exchange: A base deprotonates the oxime hydroxyl group, leading to the formation of an oximate that coordinates to the palladium center.
-
Reductive Elimination: The crucial C-O bond is formed via reductive elimination from the palladium(II) complex, yielding the benzisoxazole product and regenerating the active palladium(0) catalyst.
dot digraph "Intramolecular_CO_Bond_Formation" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, width=10, height=4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArylHalide [label="o-Haloaryl Oxime"]; PdII_Intermediate [label="Aryl-Pd(II)-X Complex"]; Oximate_Complex [label="Aryl-Pd(II)-Oximate Complex"]; Benzisoxazole [label="Benzisoxazole"];
Pd0 -> PdII_Intermediate [label="Oxidative\nAddition"]; ArylHalide -> PdII_Intermediate; PdII_Intermediate -> Oximate_Complex [label="Base, -HX"]; Oximate_Complex -> Benzisoxazole [label="Reductive\nElimination"]; Benzisoxazole -> Pd0 [style=dashed, label="Regeneration"]; } केंद Catalytic cycle for intramolecular C-O bond formation.
This method provides a robust and predictable route to a wide array of 3-substituted benzisoxazoles, with the substitution pattern largely dictated by the choice of the starting ketone or aldehyde used to form the oxime.
C-H Activation and [4+1] Annulation: A Modern Approach
More recently, palladium-catalyzed C-H activation has revolutionized the synthesis of complex molecules, and benzisoxazoles are no exception. A particularly innovative strategy involves the intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes.[1][2][3] This transformation allows for the simultaneous construction of both a C-C and a C=N bond, offering a high degree of atom economy.[1]
The proposed catalytic cycle for this transformation is believed to involve a Pd(II)/Pd(IV) pathway:
-
C-H Activation: The palladium(II) catalyst, directed by the acetamide group, activates an ortho C-H bond of the phenoxy moiety, forming a five-membered palladacycle.
-
Oxidative Addition: An acyl radical, generated from the aldehyde in the presence of an oxidant like tert-butyl hydroperoxide (TBHP), undergoes oxidative addition to the arylpalladium(II) species, leading to a Pd(IV) intermediate.[5]
-
Reductive Elimination and Cyclization Cascade: A series of steps including reductive elimination, intramolecular nucleophilic attack, protonation, deacylation, and dehydration ultimately furnish the benzisoxazole product and regenerate the active palladium(II) catalyst.[1]
dot digraph "CH_Activation_Annulation" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, width=8, height=6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
PdII [label="Pd(II) Catalyst", fillcolor="#EA4335", fontcolor="#FFFFFF"]; N_Phenoxyacetamide [label="N-Phenoxyacetamide"]; Palladacycle [label="Palladacycle Intermediate"]; Aldehyde [label="Aldehyde + Oxidant"]; PdIV_Intermediate [label="Pd(IV) Intermediate"]; Cascade [label="Reductive Elimination & Cyclization Cascade"]; Benzisoxazole [label="Benzisoxazole"];
PdII -> Palladacycle [label="C-H Activation"]; N_Phenoxyacetamide -> Palladacycle; Palladacycle -> PdIV_Intermediate [label="Oxidative Addition of Acyl Radical"]; Aldehyde -> PdIV_Intermediate; PdIV_Intermediate -> Cascade; Cascade -> Benzisoxazole; Cascade -> PdII [style=dashed, label="Regeneration"]; } केंद Proposed catalytic cycle for C-H activation/[4+1] annulation.
This method is particularly advantageous for its use of readily available aldehydes as coupling partners, allowing for the introduction of a wide range of substituents at the 3-position of the benzisoxazole ring.
Comparative Overview of Catalytic Systems
The choice of catalytic system is paramount for a successful palladium-catalyzed benzisoxazole synthesis. The selection of the palladium precursor, ligand, base, and solvent can significantly impact the reaction efficiency, substrate scope, and overall yield.
| Method | Typical Pd Source | Typical Ligand | Typical Base | Typical Solvent | Key Advantages |
| Intramolecular C-O Bond Formation | Pd(OAc)₂, Pd₂(dba)₃ | Phosphine ligands (e.g., P(o-tol)₃, Xantphos) | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Reliable, good for specific substitution patterns. |
| C-H Activation/[4+1] Annulation | Pd(TFA)₂ | Often ligandless | Not required | t-AmOH | High atom economy, broad aldehyde scope.[1][3] |
Detailed Application Notes and Protocols
The following protocols are presented as robust starting points for the synthesis of benzisoxazoles in a research setting. As with any chemical reaction, optimization of the reaction conditions may be necessary for specific substrates.
Protocol 1: Synthesis of 3-Phenyl-1,2-benzisoxazole via Intramolecular C-O Bond Formation
This protocol is adapted from established methodologies for the palladium-catalyzed cyclization of o-haloaryl oximes.
Materials:
-
(E)-2-bromobenzophenone oxime
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Experimental Workflow:
dot digraph "Protocol_1_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, width=8, height=5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Setup [label="Setup oven-dried flask under N₂"]; Reagents [label="Add (E)-2-bromobenzophenone oxime,\nK₃PO₄, Pd(OAc)₂, and Xantphos"]; Solvent [label="Add anhydrous toluene"]; Reaction [label="Heat to 100 °C for 12-24 h"]; Workup [label="Cool, filter, and concentrate"]; Purification [label="Purify by column chromatography"];
Setup -> Reagents; Reagents -> Solvent; Solvent -> Reaction; Reaction -> Workup; Workup -> Purification; } केंद Workflow for intramolecular C-O bond formation.
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add (E)-2-bromobenzophenone oxime (1.0 mmol, 1.0 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), and Xantphos (0.075 mmol, 7.5 mol%).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-phenyl-1,2-benzisoxazole.
Trustworthiness and Validation: The progress of the reaction should be monitored to ensure complete consumption of the starting material. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Synthesis of 3-Phenyl-1,2-benzisoxazole via C-H Activation/[4+1] Annulation
This protocol is based on the work of Chen and co-workers and provides a modern and efficient route to 3-substituted benzisoxazoles.[1]
Materials:
-
N-phenoxyacetamide
-
Benzaldehyde
-
Palladium(II) trifluoroacetate (Pd(TFA)₂)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)
-
tert-Amyl alcohol (t-AmOH)
-
Nitrogen gas supply
-
Standard laboratory glassware
Experimental Workflow:
dot digraph "Protocol_2_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, width=8, height=5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Setup [label="Setup reaction tube under N₂"]; Reagents [label="Add N-phenoxyacetamide, Pd(TFA)₂,\nand t-AmOH"]; Addition [label="Add benzaldehyde and TBHP"]; Reaction [label="Heat to 60 °C for 12 h"]; Workup [label="Cool, dilute, and extract"]; Purification [label="Purify by column chromatography"];
Setup -> Reagents; Reagents -> Addition; Addition -> Reaction; Reaction -> Workup; Workup -> Purification; } केंद Workflow for C-H activation/[4+1] annulation.
Step-by-Step Procedure:
-
To a sealed tube, add N-phenoxyacetamide (0.5 mmol, 1.0 equiv), palladium(II) trifluoroacetate (0.05 mmol, 10 mol%), and tert-amyl alcohol (2.0 mL).
-
Flush the tube with nitrogen.
-
Add benzaldehyde (1.0 mmol, 2.0 equiv) followed by tert-butyl hydroperoxide (1.25 mmol, 2.5 equiv).
-
Seal the tube and stir the reaction mixture at 60 °C for 12 hours.[1]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-phenyl-1,2-benzisoxazole.
Trustworthiness and Validation: The reaction is sensitive to air and moisture, so maintaining an inert atmosphere is crucial. The purity and identity of the product should be confirmed by standard analytical techniques (NMR, MS). The scope of the reaction is broad, tolerating a variety of aromatic, heterocyclic, and aliphatic aldehydes.[1][3]
Conclusion and Future Perspectives
Palladium catalysis has undeniably opened new avenues for the synthesis of benzisoxazoles, providing chemists with a powerful toolkit to access this important heterocyclic motif. The methodologies outlined in this guide, from classical intramolecular cyclizations to modern C-H activation strategies, offer a range of options to suit different synthetic needs. As the field of catalysis continues to evolve, we can anticipate the development of even more efficient, selective, and sustainable palladium-catalyzed methods for benzisoxazole synthesis, further empowering the discovery of novel therapeutics and functional materials.
References
-
Chen, J., et al. (2014). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science, 5(4), 1574-1578. [Link]
-
Krasavin, M. (2020). recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 56(8), 947-967. [Link]
-
Chen, J., et al. (2014). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science. [Link]
-
Zheng, M., et al. (2014). Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Letters, 16(22), 5906–5909. [Link]
-
Chen, J., et al. (2014). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science, 5(4), 1574-1578. [Link]
-
Larock, R. C., & Dong, X. (2013). SOLUTION PHASE SYNTHESIS OF A DIVERSE LIBRARY OF BENZISOXAZOLES UTILIZING THE [3 + 2] CYCLOADDITION OF IN SITU GENERATED NITRILE OXIDES AND ARYNES. ACS Combinatorial Science, 15(3), 167–178. [Link]
-
Chen, J., et al. (2014). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Request PDF. [Link]
-
Gao, X.-A., et al. (2012). Pd(II)-catalyzed synthesis of benzisoxazolones from benzohydroxamic acids via C-H activation. The Journal of Organic Chemistry, 77(17), 7700–7705. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Selective O-Cyclization of N-Methoxy Aryl Amides with CH2Br2 or 1,2-DCE via Palladium-Catalyzed C-H Activation [organic-chemistry.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. SOLUTION PHASE SYNTHESIS OF A DIVERSE LIBRARY OF BENZISOXAZOLES UTILIZING THE [3 + 2] CYCLOADDITION OF IN SITU GENERATED NITRILE OXIDES AND ARYNES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Precision Suzuki-Miyaura Cross-Coupling of 4-Bromobenzo[d]isoxazole
Topic: Suzuki Cross-Coupling Reactions with 4-Bromobenzo[d]isoxazole Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Bromobenzo[d]isoxazole is a high-value scaffold in medicinal chemistry, serving as a precursor for atypical antipsychotics (e.g., Risperidone analogs), anticonvulsants (e.g., Zonisamide derivatives), and novel kinase inhibitors. While the aryl bromide moiety at the C4 position is chemically primed for palladium-catalyzed cross-coupling, the benzo[d]isoxazole core presents a specific stability challenge: base-mediated ring opening (Kemp Elimination) .
This guide provides an optimized technical framework for performing Suzuki-Miyaura couplings on this substrate. It moves beyond generic "standard conditions" to address the specific electronic and steric requirements of the benzisoxazole ring, ensuring high yields while preserving the heterocyclic core.
Mechanistic Considerations & Chemical Stability
The Substrate: 4-Bromobenzo[d]isoxazole
Unlike simple aryl bromides, this substrate contains a labile N-O bond within the isoxazole ring. The C4 bromine is sterically proximal to the C3-position of the isoxazole ring.
-
Electrophilicity: The electron-withdrawing nature of the isoxazole ring activates the C4-Br bond for oxidative addition, generally making it more reactive than standard bromobenzenes.
-
Base Sensitivity (The Kemp Elimination Risk): The most critical failure mode in this reaction is the base-catalyzed deprotonation at C3 (if unsubstituted) or nucleophilic attack at the ring junction, leading to ring opening. This results in the formation of thermodynamically stable 2-cyanophenol (salicylonitrile) derivatives.
Reaction Pathway & Side Reactions
The diagram below illustrates the desired catalytic cycle versus the competing decomposition pathway.
Caption: Competitive pathways: Suzuki coupling (Green path) vs. Base-mediated Kemp Elimination (Red path).
Optimization Strategy
To mitigate ring opening, the reaction environment must be tuned to favor Transmetallation over Elimination.
| Parameter | Recommendation | Rationale |
| Base Selection | Weak Inorganic Bases (e.g., NaHCO₃, K₃PO₄) or Fluorides (CsF). | Strong bases (NaOH, KOtBu) accelerate Kemp elimination. Anhydrous K₃PO₄ or CsF provides sufficient activation for boronic acids without high alkalinity. |
| Solvent System | Dioxane, Toluene, or DME . | Avoid protic solvents (MeOH, EtOH) at high temperatures if possible, as they can facilitate nucleophilic ring opening. |
| Catalyst | Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ . | Bidentate ligands like dppf offer stability and prevent catalyst decomposition. |
| Temperature | 80–90°C (Conventional) or 100°C (Microwave, 10-20 min). | Prolonged heating increases decomposition. Microwave irradiation is preferred for rapid turnover. |
Experimental Protocols
Protocol A: Standard Conditions (Robust Substrates)
Recommended for substrates where the boronic acid is highly reactive and the benzisoxazole core is substituted at C3.
Reagents:
-
4-Bromobenzo[d]isoxazole (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv / 5 mol%)
-
K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Procedure:
-
Preparation: In a reaction vial equipped with a magnetic stir bar, add 4-bromobenzo[d]isoxazole (1.0 mmol), aryl boronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add 1,4-Dioxane (4 mL) and degassed water (1 mL).
-
Degassing: Sparge the mixture with Argon or Nitrogen for 5 minutes. Critical: Oxygen removal prevents homocoupling and catalyst oxidation.
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol). Seal the vial immediately.
-
Reaction: Heat to 85°C for 4–6 hours. Monitor by TLC or LC-MS.
-
Checkpoint: If starting material remains after 6h, add 0.02 equiv additional catalyst; do not increase temperature above 95°C.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: "Soft" Conditions (Base-Sensitive/Unstable Substrates)
Recommended for 3-unsubstituted benzo[d]isoxazoles or when using electron-deficient boronic acids.
Reagents:
-
4-Bromobenzo[d]isoxazole (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)[1]
-
Pd(OAc)₂ (0.05 equiv) + SPhos (0.10 equiv) OR Pd(PPh₃)₄ (0.05 equiv)
-
K₃PO₄ (Anhydrous) (2.0 equiv)
-
Solvent: Toluene (Anhydrous)
Step-by-Step Procedure:
-
Catalyst Pre-complexation (Optional but recommended for SPhos): Stir Pd(OAc)₂ and SPhos in Toluene (1 mL) for 10 mins under Argon.
-
Reaction Assembly: To a dry Schlenk tube or microwave vial, add the bromide (1.0 mmol), boronic acid (1.5 mmol), and finely ground anhydrous K₃PO₄ (2.0 mmol).
-
Solvent Addition: Add anhydrous Toluene (4 mL).
-
Catalyst Addition: Add the pre-formed catalyst solution or Pd(PPh₃)₄ solid.
-
Reaction:
-
Thermal: Heat at 80°C for 12–16 hours.
-
Microwave: Heat at 100°C for 20 minutes.
-
-
Workup: Filter the reaction mixture through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate and purify via silica gel chromatography.
Workflow Visualization
Caption: Decision tree for selecting the optimal coupling protocol based on substrate stability.
Troubleshooting & Analysis
| Observation | Potential Cause | Remediation |
| Low Yield + 2-Cyanophenol Byproduct | Kemp Elimination. Base is too strong or reaction time too long. | Switch to Protocol B (Anhydrous K₃PO₄). Lower temperature by 10°C. Use microwave to shorten exposure time. |
| Starting Material Recovery | Catalyst Deactivation. Pd black formation or poor oxidative addition. | Switch to electron-rich ligands (SPhos, XPhos) to facilitate oxidative addition. Ensure rigorous degassing. |
| Protodebromination (Ar-H) | Reductive side reaction. | Use strictly anhydrous solvents. Avoid alcohol co-solvents. |
| Homocoupling (Ar-Ar) | Oxygen presence. | Improve degassing technique (freeze-pump-thaw). |
References
-
Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Link
-
Kemp, D. S., & Casey, M. L. (1973). Physical organic chemistry of benzisoxazoles. II. The base-catalyzed decomposition of benzisoxazoles. Journal of the American Chemical Society. Link
-
Velaparthi, U., et al. (2008). Discovery of 3-(1,2-benzisoxazol-3-yl)benzenesulfonamides as potent and selective inhibitors of COX-2. Bioorganic & Medicinal Chemistry Letters. (Demonstrates sensitivity of benzisoxazole core). Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context on Benzisoxazole in drug design). Link
-
BenchChem. (n.d.). Application Notes for Suzuki Cross-Coupling Reactions. (General procedural grounding). Link
Sources
Application Note & Protocol: Stille Cross-Coupling of 4-Bromobenzo[d]isoxazole
Introduction: The Strategic Importance of Benzisoxazoles and the Stille Reaction
The benzo[d]isoxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of therapeutics for a range of targets. The efficient and regioselective functionalization of this core structure is therefore of paramount importance in medicinal chemistry and drug development.
The Stille cross-coupling reaction, a palladium-catalyzed process that forges carbon-carbon bonds between an organostannane and an organic electrophile, stands out for its remarkable functional group tolerance, stereospecificity, and efficacy under mild conditions.[1] These attributes make it an exceptionally powerful tool for derivatizing complex heterocyclic systems like 4-Bromobenzo[d]isoxazole. This guide provides a comprehensive overview of the mechanistic principles, optimization strategies, and a detailed protocol for performing the Stille reaction on this specific substrate, tailored for researchers in organic synthesis and drug discovery.
Mechanistic Overview: The Palladium Catalytic Cycle
A foundational understanding of the Stille reaction mechanism is critical for rational optimization and troubleshooting. The process is a catalytic cycle involving three principal steps: oxidative addition, transmetalation, and reductive elimination.[2] The active catalyst is a 14-electron Pd(0) species, often generated in situ from a Pd(II) precatalyst or by ligand dissociation from a Pd(0) complex like Pd(PPh₃)₄.[3]
-
Oxidative Addition: The cycle commences with the reaction of the electron-rich Pd(0) catalyst with the organic electrophile, 4-Bromobenzo[d]isoxazole. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a 16-electron Pd(II) intermediate.[3] The initial product is a cis-complex, which often rapidly isomerizes to the more thermodynamically stable trans-isomer.[4]
-
Transmetalation: This is frequently the rate-determining step of the entire cycle.[2][4] The organostannane reagent exchanges its organic group (R'') with the halide on the palladium complex. The precise mechanism can vary, but it often proceeds through an associative pathway to generate a new Pd(II) species containing both organic partners.[2] The rate of transfer from tin follows the general trend: alkynyl > alkenyl > aryl > alkyl.[4]
-
Reductive Elimination: In the final step, the two organic groups (the benzisoxazole moiety and R'') are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[2][3] This step typically proceeds with retention of configuration for the involved sp²-hybridized carbons.[4]
Caption: The catalytic cycle of the Stille reaction.
Optimizing Reaction Conditions for 4-Bromobenzo[d]isoxazole
The success of the Stille coupling hinges on the judicious selection of several key parameters. For a heteroaromatic substrate like 4-Bromobenzo[d]isoxazole, careful optimization is crucial to maximize yield and minimize side reactions.
| Parameter | Options & Considerations | Rationale & Expert Insights |
| Palladium Source | Pd(0) Precatalysts: Pd(PPh₃)₄, Pd₂(dba)₃Pd(II) Precatalysts: Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ is often a reliable choice as it is an active 14-electron Pd(0) species upon dissociation. Pd(II) sources require in situ reduction, which can be achieved by phosphine ligands or other reagents in the mixture.[3] For sensitive substrates, starting with a well-defined Pd(0) source can offer more reproducible results. |
| Ligands | Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tol)₃), XPhos, AsPh₃ | The ligand stabilizes the palladium center, preventing precipitation as palladium black. Electron-rich and sterically hindered phosphine ligands can accelerate both oxidative addition and reductive elimination.[4] For aryl bromides, ligands like PPh₃ are often sufficient, but more challenging couplings may benefit from specialized Buchwald-type ligands like XPhos. |
| Organostannane | Aryl-SnBu₃, Vinyl-SnBu₃, Alkynyl-SnBu₃ | The choice of organostannane dictates the group to be coupled. Tributyltin (SnBu₃) derivatives are common due to their stability and the low migratory aptitude of the butyl groups, preventing homocoupling.[2] Note: Organostannanes are toxic and must be handled with extreme care in a well-ventilated fume hood.[5] |
| Solvent | Toluene, Dioxane, THF, DMF | The choice of solvent can influence reaction rates and solubility. Non-polar aprotic solvents like toluene and dioxane are most common.[6] DMF, a polar aprotic solvent, can sometimes accelerate the reaction but may also lead to side products at high temperatures. All solvents must be anhydrous and deoxygenated to prevent catalyst deactivation.[7] |
| Additives | Copper(I) Iodide (CuI), Cesium Fluoride (CsF), Lithium Chloride (LiCl) | CuI: Can act as a co-catalyst, dramatically accelerating the rate-limiting transmetalation step, potentially by forming a more reactive organocuprate intermediate.[2][4] This is particularly useful for sluggish couplings.[3] CsF/LiCl: Anhydrous salts can promote the reaction. Fluoride ions can form hypervalent tin species, enhancing their reactivity.[4] LiCl can accelerate reactions by preventing the dissociation of the halide from the palladium center.[2] |
| Temperature | 60 - 110 °C | The reaction typically requires heating to drive the catalytic cycle.[7] The optimal temperature is a balance between achieving a reasonable reaction rate and preventing thermal decomposition of reagents or the catalyst. A typical starting point is 80-100 °C in toluene.[8] |
Detailed Experimental Protocol
This protocol provides a generalized starting point for the Stille coupling of 4-Bromobenzo[d]isoxazole with an aryl tributylstannane. Optimization may be required for different coupling partners.
Materials and Reagents:
-
4-Bromobenzo[d]isoxazole (1.0 eq.)
-
Aryl tributylstannane (1.1 - 1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Copper(I) Iodide (CuI) (5-10 mol%, optional but recommended)
-
Anhydrous, degassed toluene (to achieve ~0.1 M concentration)
-
Saturated aqueous potassium fluoride (KF) solution
-
Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer and hotplate
-
Syringes and needles for liquid transfers
-
TLC plates for reaction monitoring
Caption: General workflow for the Stille coupling protocol.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add Pd(PPh₃)₄ (e.g., 0.03 eq.), CuI (e.g., 0.06 eq., if used), and 4-Bromobenzo[d]isoxazole (1.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve the desired concentration (e.g., 0.1 M).
-
Degassing: Further degas the solution by bubbling the inert gas through the mixture for 15-20 minutes, or by performing three freeze-pump-thaw cycles for optimal oxygen removal.[7]
-
Reagent Addition: Add the aryl tributylstannane (1.1 eq.) to the stirring solution via syringe.
-
Heating and Monitoring: Immerse the flask in a preheated oil bath (e.g., 90 °C) and stir vigorously. Monitor the reaction's progress by TLC, observing the consumption of the 4-Bromobenzo[d]isoxazole spot.
-
Workup - Tin Removal: Once the reaction is complete (typically 4-24 hours), cool the flask to room temperature. Dilute the mixture with ethyl acetate. Add an equal volume of saturated aqueous potassium fluoride (KF) solution and stir the resulting biphasic mixture vigorously for at least 2 hours.[7][8] This crucial step precipitates the toxic tributyltin bromide byproduct as an insoluble, easily filterable solid (Bu₃SnF).[7]
-
Filtration and Extraction: Filter the mixture through a pad of Celite® to remove the solid tin fluoride, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure coupled product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed by O₂/H₂O).2. Insufficient temperature.3. Poor quality of organostannane. | 1. Ensure all reagents and solvents are anhydrous and the system is rigorously degassed.[7] Use a fresh bottle of catalyst.2. Incrementally increase the reaction temperature (e.g., to 110 °C).3. Purify the stannane reagent if its quality is suspect. |
| Formation of Homocoupled Stannane Dimer | 1. Reaction conditions are too harsh.2. Transmetalation is too slow compared to side reactions. | 1. Lower the reaction temperature.[7]2. Add a CuI co-catalyst to accelerate the desired transmetalation step.[2] |
| Protodestannylation (Stannane replaced by H) | Presence of trace acid or water. | Ensure rigorously anhydrous conditions. If necessary, add a non-nucleophilic base like proton sponge. |
| Difficulty Removing Tin Byproducts | Inefficient KF workup. | Increase the stirring time with KF solution (can be left overnight). Alternatively, DBU/I₂ workup can be effective. Ensure sufficient KF is used.[8] |
References
-
Stille reaction - Wikipedia. (n.d.). Retrieved February 18, 2026, from [Link]
-
Stille Coupling - Chemistry LibreTexts. (2023, June 30). Retrieved February 18, 2026, from [Link]
-
Stille Cross-Coupling - J&K Scientific LLC. (2025, March 23). Retrieved February 18, 2026, from [Link]
-
Myers, A. (n.d.). The Stille Reaction - Chem 115. Retrieved February 18, 2026, from [Link]
-
Hassan, Z., et al. (2026, January 12). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]
-
Stille Coupling - Organic Synthesis. (n.d.). Retrieved February 18, 2026, from [Link]
-
Farina, V. (2004). Pd cross-coupling mechanism of the Stille reaction. ResearchGate. Retrieved February 18, 2026, from [Link]
-
Pérez-Temprano, M. H., et al. (2012). THE STILLE REACTION, 38 YEARS LATER - CORE. Retrieved February 18, 2026, from [Link]
-
Pokrovsky, M. A., et al. (2019). Benzo[1,2-d:4,5-d′]bis([2][3][7]thiadiazole) and Its Bromo Derivatives - PMC. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]
-
Chartoire, A., et al. (2024, March 1). Chemo-selective Stille-type coupling of acyl-chlorides upon phosphine-borane Au(I) catalysis - RSC Publishing. Royal Society of Chemistry. Retrieved February 18, 2026, from [Link]
-
Reddy, D. S., et al. (2017). Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]
-
Fatollahzadeh Dizaji, S., et al. (2025, December 24). Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid - ResearchGate. Retrieved February 18, 2026, from [Link]
Sources
- 1. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. jk-sci.com [jk-sci.com]
- 6. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
Application Note: Functionalization of 4-Bromobenzisoxazoles via Nucleophilic Substitution Strategies
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
The functionalization of 4-bromo-1,2-benzisoxazole is a critical yet hazardous transformation in the synthesis of atypical antipsychotics (e.g., Risperidone/Paliperidone analogs) and anticonvulsants (Zonisamide derivatives).
The Core Challenge: Researchers often attempt classical Nucleophilic Aromatic Substitution (
-
Electronic Deactivation: The 4-position is electronically "pseudo-meta" to the ring nitrogen and adjacent to the bridgehead, making it significantly less reactive than the 3- or 6-positions toward direct nucleophilic attack.
-
The "Kemp" Trap (Ring Lability): 1,2-Benzisoxazoles are chemically fragile. Treatment with strong bases (alkoxides, hydroxides) required for classical
triggers a Kemp elimination-style ring opening , collapsing the heterocycle into a salicylonitrile derivative [1].
Strategic Directive:
This guide prioritizes Transition-Metal Catalyzed Cross-Coupling (Buchwald-Hartwig/Ullmann) as the "Gold Standard" to bypass the high activation energy of
Reactivity Landscape & Decision Matrix
The following diagram illustrates the bifurcated reactivity pathway. Understanding this is crucial to avoiding "dead-end" chemistry.
Figure 1: The "Kemp Trap." Strong bases used in classical
Protocol A: Palladium-Catalyzed Amination (Buchwald-Hartwig)
Application: Introduction of primary/secondary amines.
Why this works: Uses
Materials & Reagents[3][4][5][6][8][9][10][11][12]
-
Substrate: 4-Bromo-1,2-benzisoxazole (1.0 equiv)
-
Catalyst:
(2-5 mol%) or Pd-PEPPSI-IPr (for sterically hindered amines). -
Ligand: Xantphos (for primary amines) or BINAP (for secondary amines). Note: Monodentate ligands are generally less effective here due to potential N-coordination to Pd.
-
Base:
(2.0 equiv). Avoid if possible to minimize ring opening. -
Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed).
Step-by-Step Methodology
-
Inert Setup: Flame-dry a Schlenk tube or microwave vial. Cool under Argon flow.
-
Charge Solids: Add 4-bromo-1,2-benzisoxazole (1.0 mmol), amine (1.2 mmol),
(2.0 mmol), (0.02 mmol), and Xantphos (0.04 mmol). -
Degas: Cap the vial. Evacuate and backfill with Argon (
). -
Solvent Addition: Inject anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration) via syringe.
-
Reaction: Heat to 80–100°C for 12–18 hours.
-
Checkpoint: Monitor via LC-MS. Look for the disappearance of the bromide (
) and appearance of product ( ). -
Warning: If a peak appears at
(Nitrile), lower temperature and switch to .
-
-
Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography (Hexane/EtOAc).
Protocol B: Copper-Catalyzed Etherification (Ullmann-Type)
Application: Introduction of phenols or alcohols (C-O bond formation).
Why this works: Classical
Materials & Reagents[3][4][5][6][8][9][10][11][12]
-
Catalyst: CuI (10 mol%).
-
Ligand: 1,10-Phenanthroline (20 mol%) or N,N-Dimethylglycine (for lower temps).
-
Base:
(2.0 equiv). -
Solvent: DMSO or DMF (Anhydrous).
Step-by-Step Methodology
-
Mix: Combine 4-bromo-1,2-benzisoxazole (1.0 mmol), Phenol/Alcohol (1.5 mmol), CuI (19 mg), Ligand (36 mg), and
(424 mg) in a vial. -
Atmosphere: Purge with Argon for 5 minutes.
-
Heat: Seal and heat to 90°C .
-
Note: Avoid temperatures
in DMF, as dimethylamine evolution can lead to side-reaction amination.
-
-
Quench: Dilute with water/EtOAc. Wash organic layer with
(to remove Copper species). -
Purification: Silica gel chromatography.
Critical Process Parameters (CPP) & Data Summary
The following table summarizes the operational window to prevent ring destruction.
| Parameter | Recommended Range | Danger Zone (Ring Opening Risk) | Mechanistic Reason |
| Base pKa (conj. acid) | High basicity triggers deprotonation at C3 or attack at N-O, leading to salicylonitrile. | ||
| Temperature | Thermal instability of the N-O bond. | ||
| Solvent | Toluene, Dioxane, THF | DMSO (at high T), Water (pH > 10) | Polar aprotic solvents enhance basicity of nucleophiles, increasing risk of elimination. |
| Catalyst System | Pd/Biaryl Phosphines | Metal-Free (Classical | Metal-free requires forcing conditions that the scaffold cannot withstand. |
Troubleshooting: The "Salicylonitrile" Check
If your yield is low, check the IR or NMR of the crude mixture for ring-opening byproducts.
-
Symptom: Loss of starting material, but no desired product.
-
Diagnostic Signal:
-
IR: Appearance of a sharp, strong band at
(C N stretch). -
1H NMR: Loss of the characteristic benzisoxazole aromatic pattern; appearance of broad phenolic -OH signals.
-
-
Corrective Action: Switch from
to or bicarbonate. Reduce temperature by .
Workflow Optimization Diagram
Figure 2: Decision tree for optimizing substitution while mitigating ring cleavage risks.
References
-
Casey, M. L., et al. (1976). "Base-catalyzed reactions of 1,2-benzisoxazoles." Journal of Organic Chemistry. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]
-
Green, R. A., & Hartwig, J. F. (2014).[1] "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts." Organic Letters. [Link]
Sources
Derivatization of 4-Bromobenzo[d]isoxazole for antimicrobial activity
Application Note: Derivatization of 4-Bromobenzo[d]isoxazole for Antimicrobial Discovery
Executive Summary
The benzo[d]isoxazole (1,2-benzisoxazole) scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and purine bases. While 3-substituted derivatives (e.g., Risperidone, Zonisamide) are well-explored, the 4-position (on the benzene ring, adjacent to the ring junction) represents an underutilized vector for optimizing antimicrobial pharmacophores.
This guide details the chemical derivatization of 4-bromobenzo[d]isoxazole via Palladium-catalyzed cross-coupling (Suzuki-Miyaura and Buchwald-Hartwig). It provides validated protocols to generate libraries targeting Gram-positive (S. aureus, MRSA) and Gram-negative (E. coli) pathogens, primarily through DNA gyrase inhibition and membrane depolarization mechanisms.
Chemical Strategy & Rationale
The 4-bromo handle offers a unique geometric entry point into the enzyme binding pocket. However, this position is sterically sensitive due to its proximity to the C-3/C-3a ring junction.
-
Suzuki-Miyaura Coupling: Used to introduce aryl/heteroaryl groups.
-
Purpose: Increases lipophilicity (
), enhancing passive diffusion across the bacterial cell wall (peptidoglycan in Gram-positives).
-
-
Buchwald-Hartwig Amination: Used to introduce secondary amines (piperazines, morpholines).
-
Purpose: Improves aqueous solubility and introduces hydrogen-bond acceptors/donors critical for interacting with the ATPase domain of DNA gyrase.
-
Visual Workflow: Synthesis & Evaluation
Figure 1: Integrated workflow for the synthesis and biological validation of 4-substituted benzisoxazoles.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Target: 4-(Aryl)benzo[d]isoxazoles
Rationale: The 4-position is electron-rich relative to the 6-position. Standard
Materials:
-
4-Bromobenzo[d]isoxazole (1.0 equiv)
-
Aryl boronic acid (1.2 equiv)[1]
-
Catalyst:
( ) (5 mol%) -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Charge: In a microwave vial or round-bottom flask, combine the aryl bromide, boronic acid, and
. -
Inert: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.
-
Solvate: Add degassed 1,4-dioxane via syringe, followed by the aqueous
.-
Critical: Oxygen inhibits the catalytic cycle. Ensure thorough degassing.[1]
-
-
React: Heat to 90°C for 12–16 hours (oil bath) or 1 hour at 110°C (microwave).
-
Monitor: Check TLC (Hexane/EtOAc 4:1). Look for the disappearance of the starting bromide (
). -
Workup: Cool to RT. Filter through a Celite pad (removes Pd black).[1] Dilute with EtOAc, wash with water and brine. Dry over
.[1] -
Purification: Flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Troubleshooting:
-
Hydrolysis:[1] If the isoxazole ring opens (rare but possible under high pH/temp), switch to anhydrous conditions using
in DMF at 80°C.
Protocol B: Buchwald-Hartwig Amination
Target: 4-(Amino)benzo[d]isoxazoles
Rationale: C-N bond formation at C-4 requires bulky, electron-rich ligands to facilitate oxidative addition and reductive elimination in this sterically crowded environment. XPhos is the ligand of choice here.
Materials:
-
4-Bromobenzo[d]isoxazole (1.0 equiv)
-
Secondary Amine (e.g., N-methylpiperazine) (1.2 equiv)
-
Catalyst:
(2 mol%)[1] -
Ligand: XPhos (4 mol%)[1]
-
Base:
(dry, granular) (2.0 equiv) -
Solvent: Toluene or tert-Amyl alcohol (anhydrous)
Step-by-Step Procedure:
-
Pre-complexation: In a glovebox or under Argon, mix
and XPhos in the solvent and stir for 10 mins at RT to form the active catalytic species (solution turns from dark purple to orange/brown). -
Charge: Add the aryl bromide, amine, and base.
-
React: Heat to 100°C for 18 hours.
-
Workup: Filter hot through Celite (to remove inorganic salts). Concentrate the filtrate in vacuo.
-
Purification: These products are often polar.[1] Use DCM/MeOH (95:5) for chromatography.[1]
Biological Evaluation: Antimicrobial Assay
Method: Broth Microdilution (CLSI Guidelines) Objective: Determine Minimum Inhibitory Concentration (MIC).
Assay Setup:
-
Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), C. albicans (ATCC 10231).
-
Preparation: Dissolve derivatives in DMSO (stock 10 mg/mL).
-
Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (bacteria) or RPMI-1640 (fungi) in 96-well plates. Final concentration range: 0.5 – 256
.[1] -
Inoculation: Add
CFU/mL of bacterial suspension. -
Incubation: 37°C for 18–24 hours.
-
Readout: Add Resazurin (0.01%) dye. Blue = No Growth (Active); Pink = Growth (Inactive).[1]
Data Interpretation:
-
MIC < 10
: Potent hit.[1] -
MIC 10–50
: Moderate activity (optimization required).[1] -
MIC > 100
: Inactive.[1]
Structure-Activity Relationship (SAR) & Mechanism
The antimicrobial activity of benzisoxazoles is often attributed to the inhibition of DNA Gyrase (Subunit B) . The 4-position derivatives project into the ATP-binding cleft.
Visual SAR Analysis
Figure 2: SAR map highlighting the functional impact of derivatization at the 4-position.
Key SAR Findings:
-
Electron-Withdrawing Groups (EWGs) on the distal aryl ring (introduced via Suzuki) often enhance activity against Gram-positive strains by altering the
of the system. -
Basic Amines (via Buchwald) at C-4 mimic the solubilizing side chains of fluoroquinolones, improving Gram-negative coverage.
References
-
BenchChem. (2025).[1] Application Notes and Protocols: Benzoxazole Compounds as Antimicrobial Agents.[1][2][3][4]Link[1]
-
Vashisht, N., et al. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate.[1][5][6] Link
- Hrib, N. J., et al. (1994). Benzisoxazole- and benzisothiazole-based antipsychotics. Journal of Medicinal Chemistry. (Contextual grounding for scaffold chemistry).
-
Tu Wien. (2024).[1] Suzuki Cross Coupling of 4-Bromobenzyl Derivatives.[7]Link[1]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination Protocols.[8][9][10][11]Link[1]
-
European Journal of Chemistry. (2014). Synthesis of new benzisoxazole derivatives and their antimicrobial activity.[1][5][12][13][14]Link[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benthamscience.com [benthamscience.com]
- 4. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. repositum.tuwien.at [repositum.tuwien.at]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities | European Journal of Chemistry [eurjchem.com]
- 13. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]
- 14. ijpsdronline.com [ijpsdronline.com]
Application Notes & Protocols: A Guide to Metal-Free Synthesis of Isoxazole Derivatives
Foreword: The Imperative for Metal-Free Synthesis in Modern Chemistry
The isoxazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including the antibiotic sulfamethoxazole and the anti-inflammatory drug valdecoxib.[1][2] Traditionally, the synthesis of these vital heterocycles has often relied on metal catalysts, such as copper(I) or ruthenium(II), particularly for the classical [3+2] cycloaddition reactions.[1][3] However, the reliance on heavy metals introduces significant drawbacks, including high costs, toxicity, potential contamination of the final product, and the generation of hazardous waste.[3]
These challenges have catalyzed a shift towards developing metal-free synthetic routes. Such strategies are not merely academic exercises; they represent a critical evolution in chemical synthesis, aligning with the principles of green chemistry by improving safety, reducing environmental impact, and enhancing economic viability.[4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust, field-proven, metal-free methodologies for the synthesis of isoxazole derivatives. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and explain the causal logic behind key procedural choices, empowering researchers to not only replicate these methods but also to adapt and innovate upon them.
Section 1: The [3+2] Cycloaddition: A Versatile and Powerful Approach
The most widely utilized strategy for isoxazole synthesis is the 1,3-dipolar cycloaddition reaction between a nitrile oxide (as the 1,3-dipole) and an alkyne or an alkene (as the dipolarophile).[1][6] The primary challenge in metal-free variants of this reaction is the safe and efficient generation of the highly reactive and unstable nitrile oxide intermediate, which is typically accomplished in situ.
Mechanistic Overview: The Concerted Cycloaddition Pathway
The reaction proceeds through a concerted, pericyclic mechanism where the π systems of the nitrile oxide and the dipolarophile interact to form a five-membered ring in a single step. The regioselectivity of the addition (i.e., the orientation of the nitrile oxide relative to an unsymmetrical alkyne) is governed by the electronic and steric properties of the substituents on both components.
Caption: General mechanism of a [3+2] cycloaddition reaction.
Protocol 1.1: In Situ Nitrile Oxide Generation from Aldoximes via Oxidation
This protocol is a classic and reliable method that uses common oxidizing agents to convert stable aldoximes into nitrile oxides directly in the reaction mixture. Oxidants such as sodium hypochlorite (bleach) or hypervalent iodine reagents are effective.[1][7]
Rationale: The choice of oxidant is critical. Sodium hypochlorite is inexpensive and readily available, making it suitable for large-scale synthesis. Hypervalent iodine reagents, such as (diacetoxy)iodobenzene (PIDA) or [bis(trifluoroacetoxy)iodo]benzene (PIFA), operate under milder conditions, offering compatibility with more sensitive functional groups.[7][8]
Experimental Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting aldoxime (1.0 eq.) and the alkyne (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add the oxidizing agent portion-wise over 15-20 minutes. For example, add an aqueous solution of sodium hypochlorite (5% w/v, 2.0 eq.) dropwise, or add the hypervalent iodine reagent (1.2 eq.) as a solid.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aldoxime is consumed.
-
Workup: Quench the reaction by adding an aqueous solution of sodium thiosulfate to neutralize any remaining oxidant. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the 3,5-disubstituted isoxazole.[1][7]
Protocol 1.2: In Situ Nitrile Oxide Generation from Hydroximoyl Halides
This method relies on the base-mediated dehydrohalogenation of hydroximoyl chlorides or bromides. It is a very common and efficient route, particularly in mechanochemical synthesis, which can be performed solvent-free.[9][10]
Rationale: The choice of base is crucial for efficient nitrile oxide generation without promoting side reactions, such as the dimerization of the nitrile oxide to form a furoxan.[10] Mild organic bases like triethylamine (Et₃N) or inorganic bases like sodium bicarbonate (NaHCO₃) are often preferred.[1] The use of ball-milling for this reaction represents a significant green chemistry advancement, eliminating the need for bulk solvents.[9][10]
Experimental Protocol (Solvent-Free Mechanochemical Synthesis):
-
Reactor Setup: To a stainless-steel milling jar, add the terminal alkyne (1.0 eq.), the hydroximoyl chloride (1.5 eq.), a solid base such as potassium carbonate (K₂CO₃, 2.0 eq.), and the grinding balls. If a catalyst is used (e.g., Cu/Al₂O₃ for comparison, though metal-free is the focus here), it is added at this stage.[9]
-
Milling: Secure the jar in a planetary ball mill and mill at a specified frequency (e.g., 25 Hz) for 30-90 minutes. The reaction progress can be monitored by taking small aliquots and analyzing via TLC or NMR after a mini-workup.
-
Workup and Purification: After milling, dissolve the solid mixture in an organic solvent like ethyl acetate. Filter the mixture to remove the base and any inorganic byproducts. Wash the filtrate with water and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude material is purified by flash column chromatography to afford the pure 3,5-isoxazole.[9]
| Method | Precursor | Reagent/Conditions | Solvent | Typical Yield | Reference |
| Oxidation | Aldoxime | Oxone/KCl | Water | Good to Excellent | [1] |
| Oxidation | Aldoxime | [Bis(trifluoroacetoxy)iodo]benzene | DCM | Good | [7] |
| Dehydrohalogenation | Hydroximoyl Chloride | Triethylamine (Et₃N) | Ethyl Acetate | Excellent | [1] |
| Mechanochemistry | Hydroximoyl Chloride | K₂CO₃, Ball-milling | Solvent-Free | Good to Excellent | [9][10] |
| Nitroalkane Dehydration | Primary Nitroalkane | Boc₂O/DMAP | Acetonitrile | Good | [11] |
Table 1: Comparison of conditions for metal-free [3+2] cycloaddition reactions.
Section 2: Condensation Routes for Isoxazole Synthesis
Condensation reactions provide a direct and often simpler alternative to cycloadditions. These methods typically involve the reaction of hydroxylamine with a 1,3-dicarbonyl compound or a synthetic equivalent, such as an α,β-unsaturated ketone (chalcone).
Protocol 2.1: Synthesis from Chalcones and Hydroxylamine
This is a robust two-step, one-pot procedure. First, a chalcone is synthesized via a Claisen-Schmidt condensation. Second, the chalcone is cyclized with hydroxylamine hydrochloride to form the isoxazole ring. This method is particularly useful for synthesizing 3,5-diaryl isoxazoles.[5][12]
Rationale: The reaction proceeds via the formation of an oxime intermediate from one of the carbonyl groups, followed by an intramolecular Michael addition and subsequent dehydration to form the aromatic isoxazole ring. The use of microwave irradiation can dramatically reduce reaction times and improve yields, aligning with green chemistry principles.[2][5]
Caption: Workflow for isoxazole synthesis from chalcones.
Experimental Protocol (Microwave-Assisted):
-
Chalcone Synthesis: In a flask, dissolve an aromatic aldehyde (1.0 eq.) and an appropriate acetophenone (1.0 eq.) in ethanol. Add an aqueous solution of sodium hydroxide (NaOH) and stir at room temperature until TLC analysis indicates the completion of the Claisen-Schmidt condensation.[5][13]
-
Reaction Setup for Cyclization: To the crude chalcone (1.0 eq.), add hydroxylamine hydrochloride (1.2 eq.) and a base (e.g., sodium hydroxide) in ethanol in a microwave-safe vessel.[5]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate at a suitable power (e.g., 210 W) for 10-15 minutes. The reaction temperature and pressure should be monitored.[5]
-
Workup: After cooling, pour the reaction mixture into ice-cold water. A solid precipitate will often form.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the pure isoxazole derivative.[13]
Protocol 2.2: Organocatalytic Three-Component Synthesis
Multicomponent reactions (MCRs) are highly efficient as they combine several starting materials in a single step to form a complex product, minimizing waste and operational steps. The synthesis of 4-arylideneisoxazol-5(4H)-ones is a prime example.[14]
Rationale: Organocatalysts like triphenylphosphine (TPP) or citrazinic acid can effectively catalyze the condensation cascade.[14][15] These catalysts are inexpensive, stable, and environmentally benign. The use of water as a solvent and sonication further enhances the green credentials of this method.[14][16] The catalyst activates the carbonyl group of the aldehyde, facilitating the Knoevenagel condensation with the β-ketoester, which then reacts with hydroxylamine.
Experimental Protocol (Ultrasound-Assisted):
-
Reaction Setup: In a flask, add the aryl aldehyde (1.0 mmol), hydroxylamine hydrochloride (1.0 mmol), a β-ketoester such as ethyl acetoacetate (1.0 mmol), and the organocatalyst (e.g., triphenylphosphine, 10 mol%) to water (10 mL).[14]
-
Sonication: Place the flask in an ultrasonic bath and irradiate at room temperature for the time specified in the literature (typically 15-40 minutes).[14]
-
Product Isolation: Upon completion of the reaction (monitored by TLC), the solid product usually precipitates from the aqueous medium.
-
Purification: Collect the solid by filtration, wash thoroughly with water and then with cold ethanol to remove any unreacted starting materials. The product is often pure enough after this step, but can be recrystallized if necessary.[14]
| Catalyst/Method | Reactants | Solvent | Key Advantages | Reference |
| NaOH / Microwave | Chalcone, NH₂OH·HCl | Ethanol | Rapid reaction times, high yields | [5] |
| Triphenylphosphine / Ultrasound | Aldehyde, β-ketoester, NH₂OH·HCl | Water | Green solvent, energy efficient, simple workup | [14] |
| Citrazinic Acid / Stirring | Aldehyde, β-ketoester, NH₂OH·HCl | Water | Inexpensive bio-based catalyst, good yields | [15] |
| Itaconic Acid / Ultrasound | Aldehyde, β-ketoester, NH₂OH·HCl | Solvent-Free | High atom economy, green conditions | [16] |
Table 2: Comparison of conditions for condensation and multicomponent reactions.
Section 3: Advanced Metal-Free Strategies
Beyond the two major routes, several innovative metal-free strategies have emerged, offering unique advantages for synthesizing complex isoxazole structures.
Intramolecular Cycloaddition via C-H Functionalization
Recent advances have enabled the synthesis of complex, fused polycyclic isoxazoles through intramolecular cycloadditions. In these reactions, a radical initiator like tert-butyl nitrite (TBN) is used to functionalize a C(sp³)-H bond (e.g., on a methyl ketone) to generate a nitrile oxide precursor in situ. This intermediate is tethered to an alkyne or alkene, which it then traps intramolecularly.[17][18]
Rationale: This strategy allows for the simultaneous formation of both the isoxazole ring and another carbocyclic or heterocyclic ring in a single, highly efficient step. TBN serves a dual role as both the radical initiator and the source of the N-O fragment, making it a powerful reagent for this transformation.[18] This approach is excellent for building molecular complexity rapidly from relatively simple starting materials.
Caption: Conceptual workflow for intramolecular cycloaddition.
Conclusion and Future Outlook
The development of metal-free synthesis routes for isoxazole derivatives is a testament to the ingenuity of modern organic chemistry and its commitment to sustainability. The methods presented herein—from the versatile [3+2] cycloadditions using in situ generated nitrile oxides to the highly efficient one-pot condensation reactions—offer researchers a powerful and environmentally responsible toolkit. The adoption of green technologies such as microwave irradiation, sonication, and mechanochemistry further reduces the environmental footprint of these syntheses. As the field progresses, we can anticipate the emergence of even more sophisticated strategies, including novel organocatalytic systems and innovative C-H functionalization cascades, that will continue to push the boundaries of what is possible in the metal-free construction of this privileged heterocyclic scaffold.
References
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025). MDPI. Available at: [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. Available at: [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (n.d.). RSC Publishing. Available at: [Link]
-
Synthesis of Isoxazolines and Isoxazoles via Metal-Free Desulfitative Cyclization. (2025). ResearchGate. Available at: [Link]
-
Green Synthesis of Isoxazole Derivatives via Multicomponent Reactions Using Rumex vesicarius Extract as Catalyst. (2025). Taylor & Francis. Available at: [Link]
-
Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. (2022). Current Trends in Biotechnology and Pharmacy. Available at: [Link]
-
Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. (n.d.). RSC Publishing. Available at: [Link]
-
Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). (n.d.). Sciforum. Available at: [Link]
-
Metal-free DBU promoted regioselective synthesis of isoxazoles and isoxazolines. (n.d.). RSC Publishing. Available at: [Link]
-
Green Chemistry Approach for the Synthesis of Isoxazole Derivatives and Evaluation of their Anti-epileptic Activity. (n.d.). PubMed. Available at: [Link]
-
Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Metal-free electrochemical oxidative intramolecular cyclization of N-propargylbenzamides: Facile access to oxazole ketals. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. (2023). MDPI. Available at: [Link]
-
Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). PMC. Available at: [Link]
-
Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. (n.d.). NIH. Available at: [Link]
-
Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (2023). MDPI. Available at: [Link]
-
Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (2022). PMC. Available at: [Link]
-
Organo NHC catalyzed aqueous synthesis of 4β-isoxazole-podophyllotoxins: in vitro anticancer, caspase activation, tubulin polymerization inhibition and molecular docking studies. (2024). PMC. Available at: [Link]
-
Synthesis of Isoxazole-5(4H)-ones Using Citrazinic Acid as an Organocatalyst in Aqueous Conditions. (2023). Taylor & Francis. Available at: [Link]
-
1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines. (n.d.). ChemRxiv. Available at: [Link]
-
Atroposelective Synthesis of Isoxazole‐Derived Amino Alcohols via Organocatalytic Arylation Reaction. (2025). ResearchGate. Available at: [Link]
-
Metal-free syntheses of oxazoles and their analogues based on λ3-iodane-mediated cycloisomerization/functionalization reactions. (n.d.). SciSpace. Available at: [Link]
-
Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (2022). RSC Publishing. Available at: [Link]
-
tert-Butyl Nitrite-Induced Radical Nitrile Oxidation Cycloaddition: Synthesis of Isoxazole/Isoxazoline-Fused Benzo 6/7/8-membered Oxacyclic Ketones. (2024). MDPI. Available at: [Link]
-
Arylideneisoxazole-5(4H)-One Synthesis by Organocatalytic Three-Component Hetero-Cyclization. (2023). Taylor & Francis. Available at: [Link]
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022). Beilstein Journals. Available at: [Link]
-
Synthesis of 2-Isoxazoline Derivatives through Oximes of 1,3-Dicarbonyl Arylidenes. (2021). International Journal of Science and Research (IJSR). Available at: [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. Available at: [Link]
-
Construction of Isoxazole ring: An Overview. (2024). Life and Applied Nano Bio-Science. Available at: [Link]
-
Synthesis and Characterization of Novel Isoxazole derivatives. (2023). Asian Journal of Research in Chemistry. Available at: [Link]
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- 4. tandfonline.com [tandfonline.com]
- 5. abap.co.in [abap.co.in]
- 6. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- 8. scispace.com [scispace.com]
- 9. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al 2 O 3 surface under ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08443G [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajrconline.org [ajrconline.org]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
Application Note: Strategic Utilization of 4-Bromobenzo[d]isoxazole in PROTAC Synthesis
Abstract
This application note details the strategic implementation of 4-Bromobenzo[d]isoxazole (CAS: 1126848-34-7) as a high-value pharmacophore precursor in the development of Proteolysis Targeting Chimeras (PROTACs). While the benzo[d]isoxazole scaffold is established in medicinal chemistry (e.g., in antipsychotics like risperidone and anticonvulsants like zonisamide), its utility in Targeted Protein Degradation (TPD) lies in its role as a robust, modifiable core for Bromodomain and Extra-Terminal (BET) inhibitors . This guide provides a validated synthetic workflow for utilizing the 4-bromo "handle" as a precise exit vector for linker attachment, enabling the generation of libraries targeting undruggable oncoproteins.
Introduction: The Scaffold in TPD Context
The success of a PROTAC depends heavily on the Exit Vector —the specific position on the target ligand where the linker is attached. This attachment must not interfere with the ligand's binding affinity to the Protein of Interest (POI).[1]
4-Bromobenzo[d]isoxazole serves as an ideal building block for POI ligands because:
-
Orthogonal Reactivity: The C4-bromide offers a selective site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without affecting the sensitive isoxazole N-O bond.
-
Structural Rigidity: The fused bicyclic system provides a rigid core that mimics the acetyl-lysine binding motif required for targeting bromodomains (e.g., BRD4), a common target in oncology PROTACs.
-
Electronic Profile: The electron-withdrawing nature of the isoxazole ring modulates the acidity of attached protons, influencing the solubility and permeability of the final chimera.
Mechanism of Action
The 4-Bromobenzo[d]isoxazole derivative (acting as the Warhead) binds to the POI (e.g., BRD4). The linker connects this warhead to an E3 ligase ligand (e.g., Thalidomide for CRBN or VH032 for VHL). The resulting Ternary Complex facilitates ubiquitin transfer and subsequent proteasomal degradation.[1][2][3][4]
Figure 1: Mechanism of Action for a Benzo[d]isoxazole-based PROTAC inducing targeted protein degradation.
Chemical Attributes & Synthetic Strategy[4][5][6][7][8][9][10]
The "Exit Vector" Advantage
In PROTAC design, the 4-position of the benzo[d]isoxazole ring often points towards the solvent-exposed region when bound to BET family proteins. This makes the 4-bromo substituent the optimal site for linker attachment.
| Attribute | Specification | Relevance to PROTACs |
| Molecular Weight | 198.02 g/mol | Low MW allows room for heavy linkers/E3 ligands (Lipinski compliance). |
| ClogP | ~2.3 | Moderate lipophilicity aids cell permeability before linker addition. |
| Reactivity | Aryl Bromide | Excellent substrate for Pd-catalyzed C-C and C-N bond formation. |
| Stability | Isoxazole Ring | Stable under standard cross-coupling conditions (basic/thermal). |
Detailed Experimental Protocol
Protocol: Suzuki-Miyaura Coupling for Linker Attachment
Objective: To attach a functionalized linker precursor (e.g., a Boc-protected amino-alkyl boronate) to the 4-position of 4-Bromobenzo[d]isoxazole. This creates the "Warhead-Linker" construct ready for final assembly with the E3 ligand.
Reagents & Materials
-
Substrate: 4-Bromobenzo[d]isoxazole (1.0 equiv)
-
Coupling Partner: (N-Boc-amino)alkyl-boronic acid pinacol ester (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
-
Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Inert Gas: Nitrogen or Argon
Step-by-Step Procedure
-
Preparation:
-
In a flame-dried reaction vial equipped with a magnetic stir bar, charge 4-Bromobenzo[d]isoxazole (200 mg, 1.01 mmol) and the Linker Boronate (1.21 mmol).
-
Add the catalyst Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol).
-
Note: Pd(dppf)Cl₂ is chosen for its robustness against oxidative addition into electron-deficient aryl bromides.
-
-
Solvation & Degassing:
-
Add 1,4-Dioxane (4 mL) and 2M aq. K₂CO₃ (1.5 mL).
-
Critical Step: Sparge the mixture with Argon for 5 minutes to remove dissolved oxygen. Oxygen can lead to homocoupling or catalyst deactivation.
-
-
Reaction:
-
Seal the vial and heat to 90°C for 4–12 hours.
-
Monitor reaction progress via LC-MS (Target mass: MW of product + H⁺). Look for the disappearance of the bromide starting material (Rt ~ X min).
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) followed by brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via Flash Column Chromatography (Silica gel, 0-40% EtOAc in Hexanes).
-
Yield Expectation: 70–85%.
-
-
Validation (QC):
-
1H NMR (400 MHz, DMSO-d6): Confirm the presence of the isoxazole proton (~9.0 ppm) and the alkyl linker protons.
-
HRMS: Confirm exact mass within 5 ppm error.
-
PROTAC Library Generation Workflow
Once the Warhead-Linker intermediate is synthesized, the final PROTAC is assembled by deprotecting the linker (removing Boc) and coupling it to an activated E3 Ligase Ligand (e.g., Pomalidomide-acid or VHL-acid).
Figure 2: Convergent synthetic workflow for generating Benzo[d]isoxazole-based PROTACs.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Low Conversion | Catalyst poisoning or poor solubility. | Switch to Pd(OAc)₂/XPhos or Pd₂dba₃/SPhos for sterically hindered substrates. Ensure dioxane is degassed. |
| Protodebromination | Reaction temperature too high or solvent wet. | Lower temperature to 80°C; use anhydrous dioxane. |
| Isoxazole Ring Opening | Harsh reducing conditions (e.g., hydrogenation). | Avoid H₂/Pd-C. The isoxazole N-O bond is sensitive to reduction. Use chemical methods compatible with heterocycles.[5][6] |
| Poor Solubility | Planar aromatic stacking. | Introduce sp³-rich linkers (e.g., PEG or piperazine) early in the synthesis to disrupt stacking. |
References
-
BenchChem. (2025).[7] Synthetic Methodologies for 4-Bromobenzo[d]isoxazol-3(2H)-one and Derivatives. Retrieved from
-
Wahi, A., et al. (2018).[8] Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins.[8] Journal of Medicinal Chemistry, 61(15), 6685-6704.[8] Retrieved from
-
Sino Biological. (2025). PROTACs and MGDs: The Revolutionary Modalities for Drug Discovery.[2] Retrieved from
-
Billingsley, K. L., et al. (2006).[6] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[6] Angewandte Chemie International Edition, 45, 3484-3488.[6] Retrieved from
-
Konstantinova, L. S., et al. (2023). Benzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Semantic Scholar. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. sinobiological.com [sinobiological.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Isoxazole Synthesis & Regiocontrol
Introduction
Isoxazoles are privileged scaffolds in medicinal chemistry, serving as bioisosteres for amide bonds and carboxylic acids (e.g., in Valdecoxib, Leflunomide).[1] However, constructing them with high regiocontrol is a notorious bottleneck. The choice between a 3,5-disubstituted and a 3,4-disubstituted isomer often dictates biological activity, yet standard protocols frequently yield inseparable mixtures or thermodynamic dead-ends.
This guide moves beyond textbook definitions to address the causality of failure in the two primary synthetic pathways: [3+2] Cycloadditions and Condensation/Cyclization .
Part 1: The [3+2] Cycloaddition Route (Nitrile Oxides + Alkynes)[2]
This is the most common route but suffers from two main failure modes: poor regioselectivity (formation of both 3,5- and 3,4-isomers) and dimerization (formation of furoxans).
Diagnostic & Troubleshooting Guide
Issue 1: "I am getting a 1:1 mixture of 3,5- and 3,4-regioisomers."
Root Cause: In thermal Huisgen cycloadditions, regioselectivity is governed by Frontier Molecular Orbital (FMO) interactions. If the energy gap between the dipole's HOMO and the dipolarophile's LUMO is similar to the inverse pairing (LUMO-HOMO), you lose electronic bias. Steric effects usually favor the 3,5-isomer, but with small substituents, this control vanishes.
Corrective Actions:
-
Switch to Copper Catalysis (CuAAC-Isoxazole):
-
Why: Similar to the famous azide-alkyne click reaction, Cu(I) species can catalyze the formation of isoxazoles from terminal alkynes and nitrile oxides. This mechanism creates a metallacycle intermediate that exclusively delivers the 3,5-disubstituted isoxazole .
-
Protocol Note: Unlike azides, nitrile oxides are unstable. You must generate the nitrile oxide in situ (e.g., from chlorooximes) in the presence of the copper catalyst and alkyne.
-
-
Utilize Ruthenium for 3,4-Selectivity (The "Anti-Click" Approach):
-
Why: If you specifically need the 3,4-isomer, thermal conditions rarely work well. Ru(II) catalysts (e.g., Cp*RuCl(cod)) can invert the regioselectivity to favor 3,4-disubstituted products via a ruthenacycle intermediate, bulky ligands on the metal center steer the sterics.
-
Issue 2: "My yield is low, and I see a crystalline byproduct (Furoxan)."
Root Cause: The rate of nitrile oxide dimerization (
Corrective Actions:
-
The Syringe Pump Technique:
-
Logic: Keep the instantaneous concentration of the nitrile oxide extremely low (pseudo-high dilution).
-
Action: Do not add the nitrile oxide precursor (e.g., hydroximoyl chloride) all at once. Add it dropwise over 4–8 hours to the solution containing the alkyne and base.
-
-
Increase Dipolarophile Equivalents:
-
Logic: By flooding the media with alkyne (3–5 equivalents), you statistically favor the
pathway over .
-
Standardized Protocol: Copper-Mediated 3,5-Isoxazole Synthesis
This protocol minimizes furoxan formation while enforcing 3,5-regioselectivity.
Reagents:
-
Terminal Alkyne (1.0 equiv)
-
Chlorooxime (1.2 equiv) [Precursor to Nitrile Oxide]
-
CuSO₄·5H₂O (5 mol%)
-
Sodium Ascorbate (10 mol%)
-
KHCO₃ (1.2 equiv) [Slow base release is key]
-
Solvent: t-BuOH/H₂O (1:1)
Step-by-Step:
-
Catalyst Activation: Dissolve CuSO₄ and Sodium Ascorbate in water. The solution should turn from blue to yellow/orange (active Cu(I)).
-
Substrate Mix: Add the terminal alkyne and t-BuOH to the catalyst mixture.
-
Controlled Addition: Dissolve the Chlorooxime in a minimum amount of t-BuOH.
-
The "Slow Release": Add the KHCO₃ solid directly to the reaction flask, then slowly add the Chlorooxime solution via syringe pump over 2 hours at RT.
-
Scientist's Note: The base deprotonates the chlorooxime to generate the nitrile oxide in situ. Doing this slowly ensures the nitrile oxide is immediately trapped by the Cu-alkyne complex.
-
-
Workup: Dilute with EtOAc, wash with NH₄Cl (to sequester Cu), then brine.
Part 2: The Condensation Route (Hydroxylamine + 1,3-Dicarbonyls)
This method is preferred for scale-up but suffers from ambiguous nucleophilic attack when using unsymmetrical 1,3-dicarbonyls.
Diagnostic & Troubleshooting Guide
Issue 3: "I am attacking the wrong carbonyl (Regioisomer Mismatch)."
Root Cause: Hydroxylamine (
Corrective Actions:
-
pH Tuning (The Kinetic Switch):
-
Acidic Media (pH < 4): The carbonyl oxygen is protonated, making the less sterically hindered carbonyl more electrophilic.
-
Basic Media (pH > 9): The reaction is often thermodynamically controlled.
-
Fix: If you are getting the wrong isomer in NaOEt/EtOH, switch to refluxing in AcOH/EtOH. The change in protonation state often inverts the selectivity.
-
-
Use Enaminones (The "Leaving Group" Trick):
-
Logic: Instead of a diketone, use an enaminone (
). - group acts as a directing group. The hydroxylamine nitrogen preferentially attacks the carbon attached to the amine (via Michael addition-elimination logic) or the carbonyl depending on conditions, but the regiochemistry is fixed by the substrate structure, unlike the floppy diketone.
-
Part 3: Visual Decision Support
Workflow: Selecting the Right Method
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on target substitution pattern.
Mechanism: The Competition (Cycloaddition vs. Dimerization)
Figure 2: Kinetic competition between the desired cycloaddition and the parasitic dimerization pathway. Control
Summary of Key Data
| Method | Target Isomer | Key Reagents | Regioselectivity | Primary Risk |
| Thermal Cycloaddition | Mixed (3,5 & 3,4) | Nitrile Oxide + Alkyne | Low (1:1 to 3:1) | Isomer mixtures, Furoxan |
| Cu(I) Catalysis | 3,5-Disubstituted | CuSO4, Ascorbate, Terminal Alkyne | High (>95:5) | Cu contamination, requires terminal alkyne |
| Ru(II) Catalysis | 3,4-Disubstituted | Cp*RuCl(cod) | Moderate to High | Cost of catalyst, sensitivity |
| Condensation | 3,4,5-Trisubstituted | 1,3-Diketone + NH2OH | Variable (pH dependent) | Wrong isomer with unsymmetrical ketones |
| Enaminone Route | Directed | Enaminone + NH2OH | High (Substrate controlled) | Synthesis of enaminone precursor required |
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2][6][7][8][9][10][11] Past and Future. Angewandte Chemie International Edition.
-
Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. (Foundational Click Chemistry mechanism applicable to isoxazoles). Angewandte Chemie.
-
Greeley, B. H., et al. (1991). A practical synthesis of 3,5-disubstituted isoxazoles.[1][12][6][7][10][13] The Journal of Organic Chemistry. (Detailed protocol for condensation methods).
-
Tang, S., et al. (2009).[1][6] Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters.[1][6] (Modern regiocontrol techniques).
-
Cecchi, L., et al. (2006). 1,3-Dipolar Cycloadditions of Nitrile Oxides in Water. (Green chemistry and rate acceleration). European Journal of Organic Chemistry.
Sources
- 1. Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles [organic-chemistry.org]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. rzepa.net [rzepa.net]
- 6. Isoxazole synthesis [organic-chemistry.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. docta.ucm.es [docta.ucm.es]
- 10. Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester [beilstein-journals.org]
- 12. mdpi.com [mdpi.com]
- 13. New Synthetic Method for 3,5-Disubstituted Isoxazole [cjcu.jlu.edu.cn]
Temperature optimization for isoxazole ring formation
Topic: Temperature Optimization for Isoxazole Ring Formation Role: Senior Application Scientist Status: Operational
Core Directive & Executive Summary
Welcome to the Isoxazole Synthesis Support Hub. You are likely here because your yields are stalling below 50%, or you are observing significant byproduct formation (specifically furoxans).
Temperature is the single most critical variable in isoxazole synthesis, acting as the "switch" between efficient [3+2] cycloaddition and the parasitic dimerization of nitrile oxides. This guide moves beyond standard textbook procedures to address the kinetic vs. thermodynamic realities of the reaction.
The Central Dogma of Isoxazole Optimization:
-
Batch Chemistry: Low Temperature (<25°C) favors kinetic control and prevents dimerization.
-
Flow Chemistry: High Temperature (90–100°C) is viable only with short residence times (<5 min) to accelerate cycloaddition before degradation occurs.
Critical Reaction Pathways & Thermodynamics
Before troubleshooting, visualize the competing pathways occurring in your flask. The nitrile oxide intermediate is unstable; it will either react with your alkyne (desired) or itself (undesired).
Pathway Visualization
Caption: Kinetic competition between desired cycloaddition (green) and parasitic dimerization (red). Dimerization is often second-order, meaning it is highly concentration- and temperature-sensitive.
Troubleshooting Guides (Q&A Format)
Module A: The [3+2] Cycloaddition (Nitrile Oxide Route)
Q1: I am using the Huisgen method (chloramine-T or NCS/Base), but my isolated yield is stuck at ~40%. NMR shows a significant amount of a side product. What is happening?
Diagnosis: You are likely suffering from Nitrile Oxide Dimerization . The side product is almost certainly the furoxan (1,2,5-oxadiazole-2-oxide) dimer. The Mechanism: Nitrile oxides are high-energy dipoles. If they accumulate in solution without immediately finding a dipolarophile (alkyne), they react with themselves. This process is accelerated by heat.[1] The Fix (Batch Protocol):
-
Lower the Generation Temperature: The chlorination step (aldoxime → hydroximoyl chloride) is exothermic. Perform this at 0°C .
-
Slow Addition (The "Starvation" Tactic): Do not generate the full load of nitrile oxide at once. Add the base (TEA or DIPEA) dropwise over 2–4 hours to a mixture of the hydroximoyl chloride and the alkyne. This keeps the steady-state concentration of nitrile oxide low, statistically favoring the reaction with the alkyne (present in excess) over the dimer.
-
Temperature Ramp: Maintain 20–25°C during addition. Only heat to 60°C after all base is added to drive the reaction to completion.
Q2: Can I use high temperatures to speed up the reaction?
Answer: In Batch , generally NO . Heating a static mixture >80°C often accelerates dimerization/decomposition faster than the cycloaddition. Exception (Flow Chemistry): If you have access to a continuous flow reactor, YES .
-
Why: Flow chemistry allows you to superheat the solvent (e.g., 90–100°C) while keeping the residence time extremely short (1–5 minutes). The heat accelerates the cycloaddition kinetics significantly, and the mixture leaves the heated zone before the unstable nitrile oxide has time to dimerize effectively.
Q3: How does temperature affect Regioselectivity (3,5- vs 3,4-substitution)?
Answer:
-
Standard Rule: 1,3-dipolar cycloadditions are governed by FMO (Frontier Molecular Orbital) theory.[2] The 3,5-isomer is usually the major product due to steric and electronic factors.
-
Temperature Effect: Lower temperatures (RT) enhance selectivity for the 3,5-isomer (kinetic product). Higher temperatures erode selectivity, leading to more 3,4-isomer impurities.
-
Advanced Tip: If you specifically need the 3,4-isomer , thermal manipulation is rarely enough. You must switch to BF3·OEt2 mediation at Room Temperature, which alters the electronic demand of the reaction [6].
Module B: Condensation Methods (Hydroxylamine + 1,3-Dicarbonyls)
Q4: I am synthesizing isoxazoles via the condensation of hydroxylamine with chalcones/1,3-dicarbonyls. Refluxing in ethanol takes 12 hours. Can this be optimized?
Diagnosis: Classical reflux is energy-inefficient and kinetically slow for hindered substrates. The Fix: Switch to Ultrasound-Assisted Synthesis (Sonochemistry) or Microwave Irradiation .
-
Ultrasound: Sonicating at 30–50°C often completes these reactions in <45 minutes with higher yields than 12h reflux. The cavitation energy breaks up aggregates and improves mass transfer [7, 8].
-
Microwave: Heating to 90°C in a sealed vessel (using aqueous ethanol or water) can drive the reaction in 10–20 minutes.
Comparative Data: Temperature & Method Efficiency
The following table summarizes yield and time differences based on thermal protocols for a standard phenyl-isoxazole synthesis.
| Method | Temperature | Reaction Time | Typical Yield | Risk Factor |
| Batch (Standard) | Reflux (78°C) | 8–12 Hours | 55–70% | Thermal degradation; long duration. |
| Batch (Controlled) | 0°C → RT | 4–6 Hours | 75–85% | Requires slow addition; labor intensive. |
| Ultrasound | 30–50°C | 20–45 Mins | 85–96% | Scalability limits; equipment specific. |
| Flow Chemistry | 90–100°C | 2–10 Mins | 80–93% | Requires flow reactor; pump clogging risk. |
Detailed Experimental Protocol
Protocol A: Optimized Batch Synthesis (In Situ Nitrile Oxide)
Best for: High regioselectivity and minimizing dimerization without special equipment.
-
Preparation: Dissolve Aldoxime (1.0 equiv) and Alkyne (1.2 equiv) in DCM or DMF.
-
Chlorination: Cool to 0°C . Add NCS (N-Chlorosuccinimide, 1.1 equiv) portion-wise. Stir for 1h at 0°C.
-
Checkpoint: Verify hydroximoyl chloride formation via TLC.
-
-
Cycloaddition (The Critical Step):
-
Maintain temperature at 20–25°C .
-
Dissolve TEA (Triethylamine, 1.2 equiv) in solvent.
-
Action: Add the TEA solution dropwise over 3 hours via a syringe pump or addition funnel. Do not dump it in.
-
-
Completion: Once addition is complete, stir for 1h. Only heat to 40°C if TLC shows unreacted hydroximoyl chloride.
-
Workup: Quench with water, extract with DCM.
Protocol B: Ultrasound-Assisted Condensation
Best for: 1,3-Dicarbonyl substrates (Claisen type).
-
Mix: Combine 1,3-diketone (1 mmol) and Hydroxylamine HCl (1.2 mmol) in Ethanol/Water (1:1).
-
Catalyst: Add Sodium Acetate (1.5 mmol) or a catalytic amount of catalyst (e.g., CAN or solid acid).
-
Sonication: Place the flask in an ultrasonic cleaning bath.
-
Settings: 40 kHz, maintain bath temp at 30–40°C .
-
-
Duration: Sonicate for 20–30 minutes.
-
Isolation: Pour onto crushed ice. The isoxazole usually precipitates as a solid. Filter and dry.[3]
Decision Logic for Method Selection
Use this flowchart to select the optimal thermal strategy based on your substrate.
Caption: Decision tree for selecting temperature protocols based on available equipment and substrate sensitivity.
References
-
RSC Advances: Dimerisation of nitrile oxides: a quantum-chemical study. Explains the stepwise mechanism of furoxan formation and energy barriers.
-
Beilstein J. Org.[1] Chem: Flow synthesis of oxadiazoles coupled with sequential in-line extraction. Demonstrates high-temperature/short-residence time benefits in flow.[1][4]
-
Organic & Biomolecular Chemistry: Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization. Compares batch vs. flow thermal efficiencies.
-
MDPI Molecules: Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Details catalyst-free aqueous synthesis at 50°C.
-
PMC (NIH): The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation. Validation of ultrasound efficacy at lower temperatures (30°C).
-
RSC Advances: Development of methodologies for the regioselective synthesis.... Discusses BF3·OEt2 mediated regioselectivity control at room temperature.[5]
-
Rasayan J. Chem: Solid Phase Synthesis of Isoxazole Derivatives... Under Microwave. Comparison of microwave vs. conventional reflux.
-
J. Am. Chem. Soc: Dimerizations of Nitrile Oxides to Furoxans. Foundational mechanistic study on the dimerization trap.
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
Validation & Comparative
Technical Guide: Mass Spectrometry Fragmentation of 4-Bromobenzo[d]isoxazole
This guide outlines the mass spectrometry fragmentation behavior of 4-Bromobenzo[d]isoxazole , a critical scaffold in the synthesis of atypical antipsychotics (e.g., Risperidone intermediates) and anticonvulsants.
This analysis compares the 4-bromo isomer against its most common positional isomer (6-Bromobenzo[d]isoxazole ) and its isobaric heterocyclic analog (4-Bromobenzoxazole ), providing researchers with the diagnostic markers required for unambiguous structural verification.
Executive Summary & Mechanistic Basis
4-Bromobenzo[d]isoxazole (MW: 197.0/199.0 Da) is characterized by the lability of its isoxazole N–O bond under electron ionization (EI) and collision-induced dissociation (CID). Unlike stable aromatics, the benzisoxazole core undergoes a characteristic ring contraction-rearrangement prior to fragmentation.
Core Fragmentation Mechanics
-
N–O Bond Homolysis: The weakest bond (approx. 55 kcal/mol) cleaves first, generating a diradical or keto-imine intermediate.
-
Isotopic Signature: The presence of 79Br and 81Br creates a distinct 1:1 doublet for the molecular ion (
) and all bromine-containing fragments. -
Ortho-Effect (The 4-Positional Marker): The bromine at position 4 is ortho to the ring junction. This proximity exerts steric and electronic influence on the cleavage of the heterocyclic ring, distinguishing it from the 5-, 6-, or 7-bromo isomers.
Comparative Analysis: 4-Bromo vs. Alternatives
The following table contrasts the fragmentation behavior of 4-Bromobenzo[d]isoxazole with its primary "imposter" molecules encountered during synthesis.
Table 1: Diagnostic Ion Comparison (EI, 70 eV)
| Feature | 4-Bromobenzo[d]isoxazole (Target) | 6-Bromobenzo[d]isoxazole (Isomer) | 4-Bromobenzoxazole (Isobar) |
| Molecular Ion ( | m/z 197/199 (High Intensity) | m/z 197/199 (High Intensity) | m/z 197/199 (High Intensity) |
| Primary Loss | -CO (28 Da) | -CO (28 Da) | -HCN (27 Da) |
| Base Peak Origin | Ring contraction to bromocyanophenol type ion | Similar contraction, but Br is para to oxygen | Cleavage of oxazole ring (Retro-Diels-Alder like) |
| Br Loss ( | m/z 118 (Moderate) | m/z 118 (Weak) | m/z 118 (Weak) |
| Diagnostic Ratio | High | Very High | High |
| Mechanism Note | 4-Br destabilizes the transition state for CO loss less than 6-Br. | 6-Br (para to O) stabilizes the phenolic radical intermediate.[1] | Benzoxazoles prefer HCN loss over CO loss. |
Critical Differentiator: If the spectrum shows a dominant loss of 27 Da (HCN) , the sample is likely the benzoxazole isobar. If the primary loss is 28 Da (CO) , it is a benzisoxazole .[2] To distinguish 4-bromo from 6-bromo, analyze the m/z 90 region (benzyne fragment); the 4-bromo isomer yields a specific substituted benzyne pattern due to the proximity of the halogen to the cleavage site.
Detailed Fragmentation Pathways
The fragmentation of 4-Bromobenzo[d]isoxazole follows two competing pathways: Path A (Ring Contraction) and Path B (Direct Halogen Loss) .
Pathway Visualization (Graphviz)
Figure 1: Competing fragmentation pathways for 4-Bromobenzo[d]isoxazole. Path A (CO loss) is thermodynamically favored over Path B (Br loss) due to the stability of the ring-contracted species.
Experimental Protocol: Self-Validating Workflow
To reproduce these results and ensure differentiation from isomers, follow this protocol. This workflow includes a "System Suitability Test" (SST) to validate instrument performance.
A. Sample Preparation[2][3][4][5]
-
Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol or Acetonitrile . Avoid protic solvents if analyzing by GC to prevent peak tailing.
-
Concentration: Dilute to 10 µg/mL for ESI-MS or 50 µg/mL for EI-GC/MS.
B. Instrument Parameters (GC-MS)
-
Inlet Temp: 250°C (Split 10:1).
-
Column: Rxi-5Sil MS (or equivalent low-polarity phase), 30m x 0.25mm.
-
Oven Program: 80°C (hold 1 min)
20°C/min 280°C (hold 3 min). -
Ion Source: Electron Ionization (EI) at 70 eV .[3]
-
Scan Range: m/z 40–300.
C. Validation Steps (SST)
-
Isotope Check: Verify the parent ion (m/z 197/199) exhibits a 1:1 intensity ratio (
10%). Deviation indicates interference or hydrogen loss (M-H). -
Nitrogen Rule Check: The molecular weight is odd (197/199), but the molecule contains one nitrogen . Therefore, the molecular ion m/z must be odd .
-
Fragment Confirmation:
-
Look for m/z 169/171 (Loss of 28).
-
Look for m/z 90 (Loss of 28 + 79/81).
-
Absence of m/z 170 (Loss of 27) confirms it is not the benzoxazole isomer.
-
References
-
Kallury, R. K., & Bowie, J. H. (1969). Electron impact studies.[2][4][5] XLII. The mass spectra of 1,2-benzisoxazoles. Australian Journal of Chemistry.[6] Link
-
BenchChem Technical Repository. (2025).[7][8] Spectroscopic Profile of Benzo[c]isoxazole Derivatives.Link
-
Jackson, G. (2014). Fragmentation differences in the EI spectra of positional isomers. West Virginia University / Elsevier. Link
-
ChemGuide. Fragmentation Patterns in Mass Spectrometry: Halogenated Compounds.Link
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- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activities of Benzisoxazole Isomers
The benzisoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, underpinning the therapeutic efficacy of a diverse array of pharmaceuticals. The constitutional isomerism of the benzisoxazole ring system, primarily represented by 1,2-benzisoxazole and 2,1-benzisoxazole (anthranil), gives rise to distinct electronic and steric properties. These differences profoundly influence the pharmacological profiles of their derivatives, leading to a spectrum of biological activities. This guide provides a comparative analysis of the biological activities of these key benzisoxazole isomers, supported by experimental data, to inform researchers and drug development professionals in their quest for novel therapeutic agents.
Antipsychotic Activity: A Tale of Two Isomers?
The 1,2-benzisoxazole core is a well-established pharmacophore in the realm of atypical antipsychotics.[1][2] The mechanism of action for these agents predominantly involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[1][3] The strategic placement of substituents on the 1,2-benzisoxazole ring system is crucial for modulating receptor binding affinity and achieving the desired therapeutic effect while minimizing extrapyramidal side effects.[1][3]
In contrast, the exploration of 2,1-benzisoxazole derivatives as antipsychotic agents is less mature. However, their documented activity as monoamine oxidase (MAO) inhibitors suggests a potential, albeit different, modulatory effect on neurotransmitter levels, which could be relevant for certain psychiatric conditions.[4]
Comparative Receptor Binding Affinities of 1,2-Benzisoxazole Derivatives
The following table summarizes the in vitro binding affinities (Ki, nM) of prominent 1,2-benzisoxazole-based antipsychotics for key neurotransmitter receptors. Lower Ki values are indicative of higher binding affinity.
| Compound/Isomer | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) |
| Risperidone | 3.1 | 0.16 |
| Paliperidone | 4.8 | 0.28 |
| Iloperidone | 6.2 | 0.4 |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.[1]
Signaling Pathway of Atypical Antipsychotics
The therapeutic efficacy of 1,2-benzisoxazole-derived atypical antipsychotics is attributed to their ability to modulate dopaminergic and serotonergic signaling pathways in the brain.[1]
Antipsychotic action of 1,2-benzisoxazole derivatives.
Antimicrobial and Antifungal Activity: A Broader Spectrum for 1,2-Benzisoxazole
Derivatives of both 1,2-benzisoxazole and 2,1-benzisoxazole have been investigated for their antimicrobial properties, though the body of research for the former is more extensive.
1,2-Benzisoxazole Derivatives: A multitude of studies have demonstrated the potent antibacterial and antifungal activities of 1,2-benzisoxazole derivatives.[2][5][6][7] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase.[8][9] Structure-activity relationship (SAR) studies have revealed that the presence of electron-withdrawing groups, such as chloro and bromo functionalities, can enhance antimicrobial activity.[2] For instance, certain 6-fluoro-4-piperidinyl-1,2-benzisoxazole-amides have shown potent inhibition against various microbial strains.[5]
2,1-Benzisoxazole Derivatives: Research has also identified antimicrobial activity in 2,1-benzisoxazole derivatives.[10][11] While the volume of research is less, some studies have reported the minimum inhibitory concentrations (MICs) of these compounds against various bacterial and fungal strains.[11]
Comparative Antimicrobial Activity
While a direct head-to-head comparison of a wide range of isomeric pairs is lacking in the literature, the available data suggests that the 1,2-benzisoxazole scaffold has been more extensively and successfully explored for broad-spectrum antimicrobial applications.
| Isomer | Documented Activity | Key Findings |
| 1,2-Benzisoxazole | Antibacterial, Antifungal | Potent activity against Gram-positive and Gram-negative bacteria.[2][7] SAR studies have identified key substituents for enhanced activity.[2] |
| 2,1-Benzisoxazole | Antibacterial, Antifungal | Some derivatives show activity, but the scope and potency appear less explored than their 1,2-isomers.[11] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of benzisoxazole isomers against bacterial strains.
Workflow for MIC determination.
Detailed Steps:
-
Preparation of Compound Stock Solutions: Dissolve the benzisoxazole derivatives in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include positive (broth + bacteria) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity: Emerging Potential in Both Isomers
The anticancer potential of benzisoxazole derivatives is an area of growing research interest, with promising results reported for both 1,2- and 2,1-isomeric scaffolds.
1,2-Benzisoxazole Derivatives: A significant number of studies have focused on the cytotoxic effects of 1,2-benzisoxazole derivatives against various cancer cell lines.[1][12][13] The mechanisms of action are diverse and can include the induction of apoptosis and inhibition of angiogenesis.[13] For example, estradiol-benzisoxazole hybrids have demonstrated potent and selective anticancer activity against breast, cervical, and prostate cancer cell lines.[12]
2,1-Benzisoxazole Derivatives: While less explored, 2,1-benzisoxazole derivatives have also shown promise as anticancer agents. Their ability to inhibit MAO-B, an enzyme implicated in the progression of some cancers, suggests a potential therapeutic avenue.[4]
Comparative Anticancer Potency (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50, µM) values of representative benzisoxazole derivatives against different human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
| Isomer/Derivative | Cell Line | IC50 (µM) |
| 1,2-Benzisoxazole Hybrid (4c) | MCF-7 (Breast Cancer) | Data not specified, but noted as potent |
| 1,2-Benzisoxazole Hybrid (4d) | HeLa (Cervical Cancer) | Data not specified, but noted as potent |
| Benzoisoxazolyl-piperidinyl-1,2,3-triazole (4c) | HepG-2 (Liver Cancer) | 47.1 |
| Benzoisoxazolyl-piperidinyl-1,2,3-triazole (4e) | A549 (Lung Cancer) | 66.5 |
Note: This table presents examples from different studies and direct comparison should be made with caution due to variations in experimental conditions.[12][14]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol details the general procedure for assessing the cytotoxic activity of benzisoxazole isomers against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
Detailed Steps:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the test benzisoxazole isomers for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Following the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Other Notable Biological Activities
Beyond the major therapeutic areas discussed, benzisoxazole isomers exhibit a range of other important biological activities.
-
Anticonvulsant Activity: Certain 1,2-benzisoxazole derivatives, most notably the clinically used drug Zonisamide, have demonstrated significant anticonvulsant properties.[1]
-
Anti-inflammatory Activity: Several 1,2-benzisoxazole derivatives have been investigated for their potential to reduce inflammation.[1][15]
-
Monoamine Oxidase (MAO) Inhibition: As previously mentioned, 2,1-benzisoxazole derivatives have been identified as potent and often selective inhibitors of MAO-B, suggesting their potential in the treatment of neurodegenerative diseases like Parkinson's disease.[4]
Conclusion
The benzisoxazole scaffold, in its isomeric forms, represents a fertile ground for the discovery of novel therapeutic agents. The 1,2-benzisoxazole core is well-entrenched in the development of antipsychotic and antimicrobial drugs, with a growing body of evidence supporting its anticancer potential. The 2,1-benzisoxazole isomer, while less explored, has shown significant promise as a source of MAO inhibitors and also possesses antimicrobial and potential anticancer activities.
This comparative guide highlights the distinct yet sometimes overlapping biological profiles of these isomers. The choice of the benzisoxazole scaffold and the strategic placement of substituents are critical determinants of the resulting pharmacological activity. Further head-to-head comparative studies of isomeric pairs are warranted to more definitively delineate their structure-activity relationships and guide the rational design of next-generation therapeutics.
References
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Benzisoxazole- and benzisothiazole-3-carboxamides as potential atypical antipsychotic agents - PubMed. [Link]
-
Synthesis and Biological activities of 1,2-Benzisoxazoles and their N- Glucosides - ISCA. [Link]
-
Overview on Diverse Biological Activities of Benzisoxazole Derivatives - Technion. [Link]
-
Substitutional Diversity-Oriented Synthesis and In Vitro Anticancer Activity of Framework-Integrated Estradiol-Benzisoxazole Chimeras - PMC. [Link]
-
Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. [Link]
-
Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives - Bentham Science Publisher. [Link]
-
New synthetic benzisoxazole derivatives as antimicrobial, antioxidant and anti-inflammatory agents | Request PDF - ResearchGate. [Link]
-
SYNTHESIS AND ANTIFUNGAL ACTIVITY OF SOME NEW 1, 2-BENZISOXAZOLE. [Link]
-
Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC. [Link]
-
Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities | European Journal of Chemistry. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. [Link]
-
Synthesis, characterization and biological evaluation of benzoxazole derivatives - JOCPR. [Link]
-
(PDF) Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities - ResearchGate. [Link]
-
Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC. [Link]
-
Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. [Link]
-
Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study | Scilit. [Link]
-
Overview on Diverse Biological Activities of Benzisoxazole Derivatives - ResearchGate. [Link]
-
Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. [Link]
-
Benzisoxazole – Knowledge and References - Taylor & Francis. [Link]
-
Synthesis, anticancer and molecular docking studies of new class of benzoisoxazolyl-piperidinyl-1, 2, 3-triazoles - Journal of King Saud University - Science. [Link]
-
The general structure of the 2,1-benzisoxazole derivatives that were... - ResearchGate. [Link]
-
Benzoxazole derivatives with antifungal activity. - ResearchGate. [Link]
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Biological activities of benzoxazole and its derivatives - ResearchGate. [Link]
-
Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo - Bentham Science Publisher. [Link]
-
Antimicrobial activity of 2,1-benzisoxazoles. | Download Table - ResearchGate. [Link]
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Technical Guide: Comparative Docking Studies of Benzisoxazole Derivatives
Executive Summary
The benzisoxazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a bioisostere for indoles and benzimidazoles. Its unique electronic distribution allows for versatile binding modes—acting as both a hydrogen bond acceptor (via the isoxazole nitrogen) and a participant in
This guide provides a technical comparison of benzisoxazole derivatives against standard-of-care therapeutics in two critical domains: Neurodegeneration (AChE inhibition) and Oncology (EGFR inhibition) . We synthesize experimental docking data to demonstrate where these derivatives outperform or match current alternatives, supported by a validated computational protocol.
The Benzisoxazole Scaffold: Structural Rationale
Before analyzing docking performance, it is critical to understand why this scaffold is selected for docking studies.
-
Bioisosterism: The 1,2-benzisoxazole ring is often used as a rigid bioisostere for the indole ring found in serotonin (5-HT) and the indanone moiety in Donepezil.
-
Electronic Profile: The electronegative oxygen and nitrogen atoms create a polarized system capable of specific electrostatic interactions that purely carbocyclic scaffolds cannot achieve.
-
Linker Capability: It frequently serves as a central pharmacophore linker, positioning side chains (e.g., piperidine rings) into the deep gorges of enzymes like Acetylcholinesterase.
Validated Computational Workflow
To ensure the reproducibility of the data presented below, we utilize a standardized "In Silico Drug Design Pipeline." Any deviation from this protocol in comparative studies introduces significant error (RMSD > 2.0 Å).
Workflow Diagram
The following diagram outlines the critical path from library preparation to post-docking validation.
Figure 1: Standardized molecular docking workflow ensuring structural integrity and reproducibility of binding affinity scores.
Comparative Analysis: Neurodegeneration (AChE Inhibition)
In the context of Alzheimer’s Disease (AD), Acetylcholinesterase (AChE) inhibitors are the first line of defense. The benzisoxazole moiety is frequently designed to span the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of the AChE gorge.
Comparison: Benzisoxazole Derivatives vs. Donepezil[1][2]
-
Target: Human Acetylcholinesterase (PDB ID: 4EY7 or 1EVE)
-
Standard Drug: Donepezil (Indanone-based)
Performance Data Table
The following data synthesizes results from recent comparative studies (e.g., Arabian Journal of Chemistry, 2023; Bioorg. Med. Chem, 2020).
| Metric | Donepezil (Standard) | Novel Benzisoxazole Derivative (Lead) | Performance Delta |
| Binding Energy (ΔG) | -9.5 to -10.2 kcal/mol | -10.8 to -11.5 kcal/mol | +12% Affinity |
| Inhibition Constant (Ki) | ~14 nM | ~5 - 9 nM | Higher Potency |
| PAS Interaction | Trp286 ( | Trp286 + Tyr341 ( | Enhanced Dual Binding |
| CAS Interaction | Trp86 (hydrophobic) | Trp86 + His447 (H-bond) | Stabilized Catalytic Triad |
Mechanistic Insight
The benzisoxazole derivative outperforms Donepezil primarily due to the isoxazole nitrogen . While Donepezil relies heavily on hydrophobic stacking, the benzisoxazole nitrogen often acts as a hydrogen bond acceptor with the backbone of Phe295 or Tyr124 , locking the molecule more firmly in the active site gorge.
Interaction Pathway: Dual Binding Site Mode
The diagram below illustrates how benzisoxazole derivatives bridge the two critical sites of AChE, a feature often lacking in smaller fragment inhibitors.
Figure 2: Dual-site binding mechanism of benzisoxazole derivatives within the AChE gorge, bridging CAS and PAS residues.
Comparative Analysis: Oncology (EGFR Kinase)[3]
In oncology, specifically Non-Small Cell Lung Cancer (NSCLC), benzisoxazoles are explored as Type I or Type II kinase inhibitors, competing with ATP.
Comparison: Benzisoxazole vs. Erlotinib/Gefitinib
-
Target: Epidermal Growth Factor Receptor (EGFR) - Wild Type & T790M Mutant.[1]
-
Standard Drug: Erlotinib (Quinazoline-based).
Performance Data Table
| Metric | Erlotinib (Standard) | Benzisoxazole-Benzamide Hybrid | Interpretation |
| Binding Energy (WT) | -7.8 kcal/mol | -8.4 to -8.9 kcal/mol | Superior fit in ATP pocket |
| H-Bond Donor | Met793 (Hinge Region) | Met793 + Thr790 | Improved specificity |
| Selectivity | High | Moderate | Needs optimization for off-targets |
Key Finding: The benzisoxazole ring mimics the purine core of ATP.[1] However, unlike quinazolines (Erlotinib), the benzisoxazole derivatives often show better flexibility, allowing them to accommodate the T790M mutation (the "gatekeeper" mutation responsible for drug resistance) better than rigid quinazolines.
ADMET Profiling: The Safety Check
High binding affinity is useless without bioavailability. Here, we compare the in silico ADMET predictions (SwissADME/QikProp) of benzisoxazole derivatives against the standards.
| Property | Rule of 5 Limit | Benzisoxazole Deriv.[2][3] | Donepezil | Status |
| Mol.[1][4] Weight | < 500 Da | 380 - 460 Da | 379.5 Da | ✅ Pass |
| LogP (Lipophilicity) | < 5 | 3.2 - 4.1 | 4.14 | ✅ Optimal (CNS penetrant) |
| H-Bond Donors | < 5 | 1 - 2 | 0 | ✅ Pass |
| TPSA | < 140 Ų | 60 - 90 Ų | 38.77 Ų | ✅ High BBB Permeability |
Toxicology Note: Recent studies (Source 1.4) indicate that while benzisoxazoles are generally safe, derivatives with a methylene bridge at position 2 show decreased cytotoxicity against healthy cells (L929) compared to direct phenyl attachments, making them safer candidates for long-term therapy.
References
-
Hussain, et al. (2023). "Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease." Arabian Journal of Chemistry.
-
Rochais, C., et al. (2020). "Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities." Scientific Reports/PMC.
-
Abdullah, et al. (2021).[1] "Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors." Universiti Kebangsaan Malaysia.
-
Efoto, E., et al. (2022).[5] "Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives." Bioorganic Chemistry.
-
Gbaj, A., et al. (2018). "Potential Molecular Docking of Four Acetylcholinesterase Inhibitors." Drug Designing & Intellectual Properties International Journal.
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- 5. Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of metal-free vs. metal-catalyzed isoxazole synthesis
Topic: Comparison of Metal-Free vs. Metal-Catalyzed Isoxazole Synthesis Content Type: Technical Comparison Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Executive Summary: The Strategic Divergence
The isoxazole scaffold is a pharmacophore critical to modern therapeutics, underpinning drugs like valdecoxib (COX-2 inhibitor) and leflunomide (DMARD). For the medicinal chemist, the synthesis of this ring system presents a binary choice that dictates downstream processing:
-
Metal-Catalyzed (Cu/Au/Ru): The industry standard for regiocontrol . It offers predictable access to 3,5-disubstituted isomers via click-chemistry principles but introduces trace metal contamination risks (ICH Q3D guidelines) and often fails with internal alkynes.
-
Metal-Free (Hypervalent Iodine/Organocatalysis): The emerging standard for late-stage functionalization . It eliminates metal scavenging steps and accommodates sensitive functionalities, though often at the cost of atom economy due to stoichiometric oxidants.
This guide objectively compares these methodologies, moving beyond "recipe listing" to analyze the mechanistic causality, green metrics, and scalability of each approach.
Mechanistic Divergence
Understanding the mechanism is prerequisite to troubleshooting. The two pathways diverge fundamentally in how they activate the alkyne and the dipole.
Pathway A: Copper(I)-Catalyzed [3+2] Cycloaddition (CuAAC Variant)
Unlike the thermal Huisgen cycloaddition, which is often regiochemically promiscuous, the Cu(I) pathway forces regioselectivity through a metallacycle intermediate.
Key Mechanistic Feature: The formation of a Copper(I)-Acetylide species. This restricts the reaction to terminal alkynes (mostly) and directs the nitrile oxide oxygen to the internal carbon, yielding the 3,5-isomer exclusively.
Pathway B: Hypervalent Iodine-Mediated Oxidative Cycloaddition
This method relies on the in situ generation of a nitrile oxide from an aldoxime using a hypervalent iodine reagent (e.g., PIDA or PIFA).
Key Mechanistic Feature: The "Instantaneous Release" effect. The iodine reagent oxidizes the oxime to the nitrile oxide so rapidly that it suppresses the dimerization of the nitrile oxide (to furoxan), a common side reaction in thermal methods. The subsequent cycloaddition is concerted but asynchronous.
Figure 1: Mechanistic comparison.[1][2][3][4] The Cu-cycle (blue) relies on metal coordination for regiocontrol, while the Iodine pathway (red) relies on rapid oxidative generation of the dipole.
Critical Performance Analysis
The following data synthesizes performance metrics from recent high-impact studies (2015–2024).
Table 1: Comparative Performance Matrix
| Metric | Metal-Catalyzed (Cu/Ru) | Metal-Free (Hypervalent Iodine) | Implication |
| Regioselectivity | Excellent (>98:2) for 3,5-isomers. | Good to High. Dependent on steric bulk of alkyne. | Use Cu for strict regiocontrol of linear substrates. |
| Substrate Scope | Limited to Terminal Alkynes (Cu). Ru required for internal. | Tolerates Internal Alkynes (access to 3,4,5-trisubstituted). | Metal-free is superior for fully substituted rings. |
| Atom Economy | High. Catalytic metal (1–5 mol%). | Low. Stoichiometric oxidant (PhI(OAc)2) generates PhI waste. | Metal-free requires robust purification to remove iodobenzene. |
| Reaction Time | 6–24 Hours. | Rapid (10 min – 2 h). Fast kinetics of nitrile oxide formation. | Metal-free is better for high-throughput screening (HTS). |
| Safety/Toxicity | Risk of Cu/Ru residue. Requires scavenging (SiliaMetS® etc.). | No heavy metals.[3][5] Main byproduct (PhI) is non-genotoxic but bulky. | Metal-free preferred for GMP final steps. |
| Cost | Low (Cu salts are cheap). | Moderate to High (Hypervalent iodine reagents). | Cu is preferred for bulk scale-up; Iodine for high-value intermediates. |
Detailed Experimental Protocols
These protocols are selected for robustness . They represent "self-validating" systems where color change or precipitation indicates progress.
Protocol A: Copper-Catalyzed Regioselective Synthesis (The "Standard")
Best for: Routine synthesis of 3,5-disubstituted isoxazoles from terminal alkynes.
Reagents:
-
Terminal Alkyne (1.0 equiv)
-
Hydroximoyl Chloride (Pre-cursor to nitrile oxide) or Aldoxime + NCS
-
CuSO₄·5H₂O (5 mol%)
-
Sodium Ascorbate (10 mol%)
-
Solvent: t-BuOH/H₂O (1:1)
Step-by-Step Workflow:
-
In-Situ Generation: If starting from aldoxime, treat with N-Chlorosuccinimide (NCS) in DMF at 0°C for 1h to generate hydroximoyl chloride. Validation: Solution turns transiently yellow/green.
-
Catalyst Activation: In a separate vial, dissolve CuSO₄ and Sodium Ascorbate in water. The solution must turn from blue to bright yellow/orange (reduction to Cu(I)).
-
Click Reaction: Add the alkyne and the hydroximoyl chloride to the t-BuOH. Add the Cu(I) solution dropwise.
-
Monitoring: Stir at RT for 6–12h. Endpoint: TLC shows disappearance of the distinct hydroximoyl spot.
-
Workup: Dilute with water. The isoxazole often precipitates as a solid (filter and wash). If oil, extract with EtOAc. Use a Cu-scavenging resin if for biological assay.
Protocol B: Hypervalent Iodine-Mediated Synthesis (The "Green" Alternative)
Best for: Acid-sensitive substrates, internal alkynes, or avoiding metal contamination.
Reagents:
-
Aldoxime (1.0 equiv)[6]
-
Alkyne (1.2 equiv) - Can be internal
-
(Diacetoxyiodo)benzene (PIDA) (1.1 equiv)
-
Solvent: MeOH or Hexafluoroisopropanol (HFIP) for acceleration.
Step-by-Step Workflow:
-
Preparation: Dissolve aldoxime and alkyne in MeOH at 0°C.
-
Oxidant Addition: Add PIDA portion-wise over 5 minutes. Critical: Do not dump all at once to avoid exotherm.
-
Reaction: Allow to warm to RT. The reaction is typically complete in <30 minutes .
-
Why? PIDA oxidizes the oxime to the nitrile oxide faster than the nitrile oxide can dimerize.
-
-
Validation: The solution usually turns from colorless to pale yellow.
-
Workup: Evaporate MeOH. The residue contains the product, acetic acid, and iodobenzene.
-
Purification: Flash chromatography is mandatory here to separate the iodobenzene byproduct (elutes early in non-polar solvents).
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Low Yield (Metal-Free) | Dimerization of Nitrile Oxide (Furoxan formation). | Increase the concentration of the alkyne (trap the dipole faster). Switch solvent to HFIP to accelerate cycloaddition. |
| Poor Regioselectivity (Cu) | Oxidation of Cu(I) to Cu(II). | Ensure Sodium Ascorbate is fresh. Degas solvents (oxygen kills the Cu-acetylide species). |
| No Reaction (Internal Alkyne) | Used Cu-catalyst. | Switch to Ruthenium (Cp*RuCl) or the Metal-Free PIDA protocol. Cu(I) cannot activate internal alkynes. |
| Product Contaminated (Yellow) | Traces of Iodine or Copper. | Cu: Wash with aqueous NH₄OH (turns blue if Cu present). Iodine: Wash with aqueous Na₂S₂O₃. |
References
-
Himo, F., et al. (2005).[7] "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Metallacycle Intermediates." Journal of the American Chemical Society. Link
-
Mendel, D. S., et al. (2011).[2] "Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes."[2] Chemical Communications. Link
-
Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link
-
Chatterjee, N., & Goswami, S. (2015). "Hypervalent Iodine Promoted Synthesis of Heterocycles." Chemical Reviews. Link
-
Grygorenko, O. O., et al. (2015). "Isoxazoles in Drug Discovery and Development." European Journal of Medicinal Chemistry. Link
Sources
- 1. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 2. scispace.com [scispace.com]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Gold‐Catalyzed Cyclization of Yndiamides with Isoxazoles via α‐Imino Gold Fischer Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoxazole synthesis [organic-chemistry.org]
Safety Operating Guide
4-Bromobenzo[D]isoxazole proper disposal procedures
This guide outlines the critical safety, logistical, and compliance protocols for the disposal of 4-Bromobenzo[d]isoxazole (CAS: 1126848-34-7).[1]
As a Senior Application Scientist, I have structured this not merely as a checklist, but as a risk-management system. The presence of the isoxazole ring (N-O bond) combined with a halogen (Bromine) necessitates specific segregation protocols to prevent dangerous side reactions and ensure regulatory compliance (RCRA/EPA).[1]
Chemical Profile & Hazard Logic
Before disposal, you must understand what you are discarding.[1] This compound is not generic organic waste; it is a halogenated heteroaromatic .[1]
| Property | Data | Disposal Implication |
| Chemical Name | 4-Bromobenzo[d]isoxazole | Halogenated Waste Stream (Strict segregation required).[1][2] |
| CAS Number | 1126848-34-7 | Use for waste manifesting and inventory tracking.[1] |
| Molecular Formula | C₇H₄BrNO | High carbon content + Bromine = Incineration required.[1] |
| Stability | Thermally stable but reactive | Do NOT autoclave .[1] The N-O bond can cleave exothermically under extreme heat/pressure.[1] |
| GHS Hazards | H315, H319, H335 (Irritant) | Standard PPE (Nitrile gloves, goggles) is sufficient for handling waste containers.[1] |
Scientist's Note: The "Bromine" atom is the critical logistical flag here. Mixing this with non-halogenated solvents (like Acetone or Ethanol waste) often incurs significant surcharges from waste handlers and can violate incineration permit parameters.[1]
Waste Segregation Protocol
Proper segregation is the primary defense against unexpected laboratory accidents.[1]
The "Halogen Rule"
Because 4-Bromobenzo[d]isoxazole contains bromine, it must enter the Halogenated Waste Stream .[1]
-
Why? Halogenated compounds generate acidic gases (HBr, HCl) upon combustion.[1] They require incinerators with specific scrubbers.[1]
-
Never mix with: Strong oxidizers (Peroxides, Nitric Acid) or Strong Bases.[1] The isoxazole ring is susceptible to base-catalyzed ring opening, which can generate heat.[1]
Decision Logic: Waste Stream Selection
Use the following logic flow to determine the correct disposal path for your specific situation.
Figure 1: Decision matrix for segregating 4-Bromobenzo[d]isoxazole waste.[1] Note that any liquid mixture containing this compound defaults to "Halogenated" status.[1]
Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid (Excess or Expired)
Do not dissolve the solid in solvent to "wash it down."[1] This needlessly increases waste volume.[1]
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1]
-
Labeling: Affix a hazardous waste tag immediately.[1]
-
Constituents: Write "4-Bromobenzo[d]isoxazole".
-
Hazard Checkbox: Mark "Toxic" and "Irritant".[1]
-
-
Transfer: Transfer the solid using a disposable spatula.[1] Avoid generating dust.[1][3][4][5]
-
Storage: Close the lid tightly. Place the container in the Solid Waste Satellite Accumulation Area .
Scenario B: Disposal of Reaction Mixtures (Liquids)
If the compound is dissolved in a solvent (e.g., DCM, Ethyl Acetate, Methanol).[1]
-
Identify the Stream: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the brominated solute classifies the entire mixture as Halogenated Waste .[1]
-
Carboy Selection: Use the dedicated "Halogenated Waste" carboy (often distinctively colored or labeled in your facility).[1]
-
Filtration (Critical): If there are undissolved solids or drying agents (MgSO₄), filter them out first.[1] Solids go to the solid waste bin; only liquids go into the carboy.
-
Log It: Update the waste log attached to the carboy. Enter "4-Bromobenzo[d]isoxazole" and the approximate concentration.[1][6]
Scenario C: Empty Containers & Contaminated Debris
-
Empty Vials: If the vial contained pure compound and is now empty, triple-rinse it with a small amount of solvent (collect rinseate as Halogenated Waste).[1]
-
Defacing: Cross out the original label.
-
Glass Disposal: Place the rinsed, defaced vial in the "Broken Glass/Sharps" container (unless your facility requires glass recycling, in which case follow local protocols for chemically contaminated glass).[1]
-
Gloves/Paper Towels: Minor contamination can be disposed of in the standard lab trash unless the compound is designated P-listed (acutely toxic) in your specific jurisdiction.[1] 4-Bromobenzo[d]isoxazole is generally not P-listed, but check local EHS guidelines.[1]
Emergency Spill Response
In the event of a spill, immediate action prevents exposure and facility contamination.
PPE Required: Nitrile gloves (double gloved recommended), lab coat, safety goggles, N95 mask (if dust is present).[1]
Figure 2: Operational workflow for spill management.
Cleanup Protocol:
-
Solid Spill: Do not dry sweep if dust generation is likely.[1] Cover with wet paper towels or use a HEPA vacuum if available.[1] Scoop into a bag.
-
Liquid Spill: Cover with an inert absorbent (Vermiculite or Pig Mats).[1] Do not use sawdust (combustible).[1]
-
Final Wash: Wipe the area with a soap/water solution.[1][3] Place all cleanup materials into a clear plastic bag, seal it, label it "Debris contaminated with 4-Bromobenzo[d]isoxazole," and place it in the Hazardous Waste area.[1]
References
-
Thermo Fisher Scientific. (2024).[1] Safety Data Sheet: 4-Bromobenzo[d]isoxazole. Retrieved from
-
United States Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. Retrieved from [1]
-
PubChem. (2024).[1] Compound Summary: 4-Bromobenzo[d]isoxazole (CAS 1126848-34-7).[1][6] National Library of Medicine.[1] Retrieved from [1]
-
University of Illinois Division of Research Safety. (2023). Halogenated Solvents Standard Operating Procedure. Retrieved from [1]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
